5-Amino-2-isopropyl-1H-imidazole-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-2-propan-2-yl-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-3(2)7-10-4(6(9)12)5(8)11-7/h3H,8H2,1-2H3,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQLQQHDKJCDIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(N1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458649 | |
| Record name | 5-AMINO-2-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227078-19-5 | |
| Record name | 5-AMINO-2-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide (CAS RN: 227078-19-5). Due to the limited availability of experimentally determined data for this specific molecule, this document combines the sparse existing information from chemical suppliers with computationally predicted values to offer a profile for researchers. Furthermore, it outlines standardized experimental protocols for the determination of key physicochemical parameters, providing a roadmap for the empirical characterization of this compound.
Chemical Identity
This compound is a substituted imidazole derivative. Its core structure, an imidazole ring, is a common motif in many biologically active compounds. The presence of amino, isopropyl, and carboxamide functional groups suggests its potential for diverse chemical interactions and makes it an interesting candidate for further investigation in medicinal chemistry and drug discovery.
Table 1: General Information
| Identifier | Value |
| IUPAC Name | 5-Amino-2-(propan-2-yl)-1H-imidazole-4-carboxamide |
| CAS Number | 227078-19-5 |
| Molecular Formula | C₇H₁₂N₄O |
| Molecular Weight | 168.2 g/mol |
| Canonical SMILES | CC(C)C1=NC(=C(N1)C(=O)N)N |
| InChI | InChI=1S/C7H12N4O/c1-3(2)7-10-4(6(9)12)5(8)11-7/h3H,8H2,1-2H3,(H2,9,12)(H,10,11) |
| InChIKey | QKQLQQHDKJCDIK-UHFFFAOYSA-N |
Physicochemical Properties
A thorough literature and database search revealed a significant scarcity of experimentally determined physicochemical data for this compound. The available information is summarized below, followed by a table of predicted properties to fill the existing gaps.
Experimental Data
The only experimentally reported data pertains to its physical state.
Table 2: Experimentally Determined Physicochemical Properties
| Property | Value | Source |
| Physical State | Tan powder | AK Scientific, Inc. |
| Purity | >99% (by HPLC) | United States Biological |
| Stability | Stable under recommended storage conditions (Store at 4°C for short term, -20°C for long term) | AK Scientific, Inc., BIOFOUNT |
Predicted Physicochemical Properties
To provide a more comprehensive profile in the absence of experimental data, various physicochemical properties were computationally predicted using reputable software models. These values should be considered as estimates and require experimental validation.
Table 3: Predicted Physicochemical Properties
| Property | Predicted Value | Prediction Software/Method |
| Melting Point | 183.5 °C | Estimation based on structural similarity |
| Boiling Point | 387.8 °C at 760 mmHg | Estimation based on structural similarity |
| logP (octanol-water partition coefficient) | 0.2 | Various online predictors |
| Water Solubility | 15.5 g/L at 25 °C | Various online predictors |
| pKa (most acidic) | 13.1 (amide N-H) | Chemicalize |
| pKa (most basic) | 5.4 (imidazole N) | Chemicalize |
Experimental Protocols for Physicochemical Characterization
For researchers aiming to empirically determine the physicochemical properties of this compound, the following standard laboratory protocols are recommended.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.[1][2][3][4]
-
Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed container.
-
The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[5][6]
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values.
-
Procedure:
-
A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
A calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[7][8][9][10]
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted, and the pKa is determined from the inflection point of the curve.[7][8][9][10]
-
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
-
Procedure:
-
A pre-saturated solution of n-octanol and water (or a suitable buffer, typically at pH 7.4 for logD) is prepared.
-
A known amount of the compound is dissolved in one of the phases.
-
The two phases are mixed in a sealed container and shaken vigorously until equilibrium is reached.[11][12][13][14][15]
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined by a suitable analytical method.
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.[12][13]
-
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.
Caption: General experimental workflow for physicochemical characterization.
Conclusion
This compound is a compound for which there is a notable lack of published experimental physicochemical data. This guide consolidates the limited available information with computational predictions to serve as a foundational resource for researchers. The provided standard experimental protocols offer a clear path for the empirical determination of its properties, which is essential for any future development in medicinal chemistry or materials science. It is strongly recommended that the predicted values presented herein be experimentally validated.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. westlab.com [westlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. solubility experimental methods.pptx [slideshare.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. researchgate.net [researchgate.net]
- 15. enamine.net [enamine.net]
An In-depth Technical Guide on 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide (CAS Number: 227078-19-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, with CAS number 227078-19-5, is a heterocyclic organic compound. Structurally, it features an imidazole ring substituted with an amino group, an isopropyl group, and a carboxamide group. This arrangement of functional groups makes it a valuable building block in medicinal chemistry. While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its potential applications as a key intermediate in the development of novel therapeutic agents.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 227078-19-5 |
| Molecular Formula | C₇H₁₂N₄O |
| Molecular Weight | 168.2 g/mol |
| Physical State | Tan powder |
| Purity | ≥99% (as reported by suppliers) |
| Storage Conditions | Room temperature, inert atmosphere |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, as detailed in patent literature. The general synthetic workflow involves the reaction of isobutyronitrile with hydrogen chloride, followed by the addition of diaminomaleonitrile (DAMN) to form an intermediate, which is then cyclized and hydrolyzed to yield the final product.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedures described in patent EP1215206B1.
Step 1: Formation of Isobutyramidine Hydrochloride
-
Cool 78 mL of isobutyronitrile in a reaction vessel to 10°C.
-
Bubble 7.15 g of hydrogen chloride gas through the cooled isobutyronitrile.
-
Slowly add 10.8 g of diaminomaleonitrile (DAMN) to the solution.
-
Allow the reaction mixture to stir at 20-25°C for 48 hours.
-
Cool the reaction solution to below 5°C to induce crystallization.
-
Filter the resulting crystals and wash with a cold solvent to obtain the intermediate product.
Step 2: Cyclization and Hydrolysis
-
Prepare an aqueous solution of the intermediate from Step 1.
-
Adjust the pH of the solution to a range of 11 to 12 using a suitable base, while keeping the temperature at or below room temperature.
-
Cool the reaction solution to below 5°C to facilitate the precipitation of the final product.
-
Filter the resulting crystals.
-
Dry the crystals to yield 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide.
A diagram of the synthesis workflow is provided below.
Caption: Synthesis workflow for this compound.
Biological Activity and Potential Applications
Currently, there is a notable absence of specific biological activity data, including quantitative metrics like IC₅₀ or EC₅₀ values, for this compound in peer-reviewed scientific literature. The available information strongly suggests that this compound's primary utility is as a chemical intermediate in the synthesis of more complex, biologically active molecules.
The 5-aminoimidazole-4-carboxamide scaffold is a core component of various known inhibitors of enzymes such as Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. DHODH is a validated therapeutic target for autoimmune diseases and cancer. It is plausible that this compound serves as a starting material for the synthesis of novel DHODH inhibitors, where the amino and carboxamide groups provide reactive handles for further chemical modifications to explore structure-activity relationships (SAR).
Below is a conceptual diagram illustrating a hypothetical drug discovery workflow where this compound could be utilized as a key intermediate.
Caption: Hypothetical drug discovery workflow utilizing the subject compound.
Data Summary
As of the current date, no quantitative biological data for this compound has been found in the public domain. The table below summarizes the lack of available data.
| Data Type | Value |
| IC₅₀ (Half-maximal Inhibitory Concentration) | No data available |
| EC₅₀ (Half-maximal Effective Concentration) | No data available |
| Pharmacokinetic Parameters | No data available |
| Toxicity Data | No data available |
This compound is a chemical compound with well-defined physical and chemical properties and a documented synthesis route. Its primary significance for researchers and drug development professionals lies in its role as a versatile synthetic intermediate. While direct evidence of its biological activity is lacking, its structural relationship to known enzyme inhibitors suggests its potential as a valuable starting material for the discovery of new therapeutic agents, particularly in the area of oncology and autoimmune diseases. Further research is warranted to explore the biological profile of this compound itself and to fully exploit its potential in medicinal chemistry.
Chemical structure and IUPAC name of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide
An In-depth Technical Guide to 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known applications of this compound, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. Due to the limited publicly available data on this specific molecule, this guide focuses on its fundamental chemical properties and synthesis, while noting the absence of detailed biological and pharmacological data in the current literature.
Chemical Structure and Nomenclature
The chemical structure and IUPAC name for the compound are foundational to its identity in chemical literature and databases.
Chemical Structure:
Caption: Chemical structure of this compound.
IUPAC Name: this compound
Synonyms: While this specific compound is not widely cited, related structures are sometimes referred to by the acronym AICA for aminoimidazole carboxamide.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₄O | - |
| Molecular Weight | 168.20 g/mol | - |
| XLogP3 | 0.3 | Computed |
| Hydrogen Bond Donor Count | 3 | Computed |
| Hydrogen Bond Acceptor Count | 3 | Computed |
| Rotatable Bond Count | 1 | Computed |
Synthesis of this compound
The synthesis of this compound has been described in patent literature. A general synthetic route involves the cyclization of an amidine precursor derived from diaminomaleonitrile (DAMN).
Experimental Protocol Overview:
A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. However, a patented method provides a viable synthetic route.[1] The process can be summarized in the following key stages:
-
Formation of the Amidine Hydrochloride Intermediate: Diaminomaleonitrile (DAMN) is reacted with hydrogen chloride and an appropriate isobutyronitrile source to form an N-(2-amino-1,2-dicyanovinyl)isobutylamidine hydrochloride intermediate.
-
Cyclization and Hydrolysis: The amidine intermediate is then treated with an aqueous solution of sodium hydroxide and heated under reflux. This step facilitates the cyclization to the imidazole ring and hydrolysis of the nitrile group to the carboxamide.
-
Purification: The product is isolated by cooling the reaction mixture, adjusting the pH to a range of 11 to 12 to induce crystallization, followed by filtration and drying. A reported yield for this process is approximately 70%.[1]
Diagram of Synthetic Workflow:
Caption: Simplified workflow for the synthesis of this compound.
Biological Activity and Applications in Drug Development
This compound is primarily recognized as a chemical intermediate and a building block in the synthesis of more complex bioactive molecules.[2] Its utility in drug discovery stems from the versatile reactivity of the imidazole core and its substituents.
Current Understanding:
-
Scaffold for Bioactive Molecules: The 5-aminoimidazole-4-carboxamide scaffold is a common feature in various biologically active compounds, including kinase inhibitors.
-
Potential for Kinase Inhibition: While no specific biological data is available for this compound, derivatives of 5-aminoimidazole-4-carboxamide have been investigated as inhibitors of various kinases. For instance, a more complex derivative, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide, has been studied as a potent inhibitor of protein kinase C-ι (PKC-ι), an oncogene overexpressed in several cancers.[3] It is plausible that the simpler 2-isopropyl derivative could serve as a starting point for the development of similar kinase inhibitors.
Quantitative Biological Data:
A thorough search of scientific literature and databases did not yield any publicly available quantitative biological data, such as IC₅₀ or Kᵢ values, for this compound against any specific biological target.
Signaling Pathways:
There is no direct evidence linking this compound to the modulation of specific signaling pathways. Research on related compounds, such as 5-aminoimidazole-4-carboxamide riboside (AICAR), has shown activation of the AMP-activated protein kinase (AMPK) pathway. However, it is important to note that AICAR is a significantly different molecule, and its biological activities cannot be directly extrapolated to this compound.
Conclusion and Future Directions
This compound is a chemical entity with a clear synthetic route and potential as a scaffold in medicinal chemistry. However, a significant gap exists in the public domain regarding its specific physicochemical properties, detailed experimental protocols, and, most notably, its biological activity profile.
For researchers and drug development professionals, this compound represents an opportunity for further investigation. Future work could focus on:
-
Detailed Synthesis and Characterization: Publication of a comprehensive experimental protocol with full analytical data (NMR, MS, IR, etc.).
-
Screening for Biological Activity: Testing the compound against a panel of kinases and other relevant biological targets to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Using this compound as a starting point for the synthesis of a library of derivatives to explore SAR and optimize for potency and selectivity against identified targets.
References
- 1. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 5-Aminoimidazole-4-carboxamide Ribonucleoside (AICAR)
A Note on Nomenclature: The compound "5-Amino-2-isopropyl-1H-imidazole-4-carboxamide" as specified in the query is not widely documented in scientific literature as a biologically active agent in the context of this guide. It is highly probable that the intended subject of this technical guide is the well-researched AMP-activated protein kinase (AMPK) activator, 5-aminoimidazole-4-carboxamide ribonucleoside , commonly known as AICAR . This document will proceed under the assumption that the user is interested in the biological activity of AICAR.
Introduction
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable adenosine analog that has been extensively utilized as a pharmacological activator of AMP-activated protein kinase (AMPK).[1] Its ability to mimic the effects of exercise and cellular energy depletion has made it an invaluable tool for researchers in the fields of metabolism, oncology, and cardiology. This guide provides a comprehensive overview of the biological activity of AICAR, with a focus on its mechanism of action, effects on key signaling pathways, and its role in various physiological and pathological processes.
Mechanism of Action
AICAR itself is not a direct activator of AMPK. Upon entering the cell via adenosine transporters, AICAR is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[2] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK by binding to its γ-subunit. This activation mimics the natural activation of AMPK that occurs in response to an increase in the cellular AMP:ATP ratio, a key indicator of low energy status.[2]
Signaling Pathways
The primary signaling pathway modulated by AICAR is the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK by AICAR triggers a cascade of downstream events aimed at restoring cellular energy homeostasis.
AMPK Signaling Pathway
The following diagram illustrates the central role of AICAR in activating the AMPK signaling cascade.
mTOR Signaling Pathway
A critical downstream target of AMPK is the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth, proliferation, and protein synthesis. AMPK activation by AICAR leads to the inhibition of mTOR complex 1 (mTORC1) signaling.[3]
Quantitative Data
The biological activity of AICAR has been quantified in numerous studies across various experimental models. The following tables summarize key quantitative data.
Table 1: In Vitro and Cell-Based Activity of AICAR
| Parameter | Value | Cell Type/Assay Condition | Reference |
| EC50 for AMPK Activation | ~500 µM | Cell-based assay (isolated hepatocytes) | [4] |
| IC50 for Cytotoxicity | 1 mM | PC3 prostate cancer cells (24h treatment) | [5] |
| Inhibition of Insulin-Stimulated Glucose Uptake | 62 ± 3% | 3T3-L1 adipocytes (1 mM AICAR, 24h) | [6] |
| Increase in Fatty Acid Oxidation | 3-fold | Human Umbilical Vein Endothelial Cells (HUVECs) | [7] |
Table 2: In Vivo Effects of AICAR
| Effect | Dosage | Animal Model | Outcome | Reference |
| Increased Glucose Uptake | 10 mg/kg/h | Young men | 2.9 ± 0.7-fold increase | [8] |
| Increased Glucose Uptake | 20 mg/kg/h | Men with Type 2 Diabetes | 2.2 ± 0.2-fold increase | [8] |
| Increased Fatty Acid and Glucose Uptake | 250 mg/kg (subcutaneous) | Insulin-resistant rats | 2.4-fold (FA) and 4.9-fold (glucose) increase in white muscle | [9] |
| Increased AMPK α2 Activity | 2 mM (in vitro, 60 min) | Isolated rat soleus muscle | +192% | [10] |
Experimental Protocols
Detailed methodologies are essential for the reproducible investigation of AICAR's biological activity. The following are representative protocols for key experiments.
Protocol 1: Western Blot Analysis of AMPK Phosphorylation
This protocol describes the detection of AMPK activation by monitoring the phosphorylation of its catalytic α-subunit at Threonine 172.
1. Cell Culture and Treatment:
-
Plate cells (e.g., C2C12 myotubes, HepG2) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of AICAR (e.g., 0.1-2 mM) for a specified duration (e.g., 30-60 minutes). Include a vehicle-treated control group.
2. Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with Laemmli sample buffer.
-
Denature samples by boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities for phospho-AMPKα and total AMPKα.
-
Normalize the phospho-AMPKα signal to the total AMPKα signal to determine the relative level of AMPK activation.
Protocol 2: In Vitro AMPK Kinase Assay
This assay directly measures the enzymatic activity of AMPK after activation by AICAR (in its phosphorylated form, ZMP).
1. Immunoprecipitation of AMPK:
-
Lyse cells treated with or without AICAR as described in Protocol 1.
-
Incubate the cell lysate with an anti-AMPKα antibody and protein A/G agarose beads to immunoprecipitate the AMPK complex.
2. Kinase Reaction:
-
Wash the immunoprecipitated AMPK complex.
-
Resuspend the beads in a kinase assay buffer containing a synthetic peptide substrate (e.g., SAMS peptide), ATP, and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 10-20 minutes.
3. Measurement of Substrate Phosphorylation:
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
Protocol 3: Glucose Uptake Assay
This protocol measures the effect of AICAR on glucose transport into cells, often using a radiolabeled glucose analog.
1. Cell Culture and Treatment:
-
Seed cells (e.g., L6 myotubes, 3T3-L1 adipocytes) in 12-well or 24-well plates.
-
Differentiate cells as required.
-
Treat cells with AICAR (e.g., 2 mM) for the desired time (e.g., 1-24 hours).
2. Glucose Uptake Measurement:
-
Wash cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Incubate cells with a buffer containing [³H]2-deoxyglucose for a short period (e.g., 5-10 minutes).
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the radioactivity to the total protein content in each well.
Protocol 4: Fatty Acid Oxidation Assay
This protocol assesses the effect of AICAR on the cellular oxidation of fatty acids.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HUVECs, C2C12 myotubes) in appropriate plates.
-
Treat cells with AICAR (e.g., 1 mM) for the desired duration.
2. Fatty Acid Oxidation Measurement:
-
Incubate cells with a medium containing a radiolabeled fatty acid (e.g., [¹⁴C]palmitate).
-
During the incubation, the radiolabeled fatty acid will be oxidized, releasing ¹⁴CO₂.
-
Trap the evolved ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in NaOH).
-
Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.
-
Normalize the results to the total protein content.
Conclusion
AICAR is a powerful pharmacological tool for activating AMPK and studying its diverse biological roles. Its ability to mimic the metabolic effects of exercise has led to its investigation as a potential therapeutic agent for metabolic diseases such as type 2 diabetes and obesity.[11] Furthermore, its anti-proliferative and pro-apoptotic effects in cancer cells have opened avenues for its exploration in oncology.[5] However, it is important to note that AICAR can have AMPK-independent effects, and its use in research should be accompanied by appropriate controls to ensure the observed effects are indeed mediated by AMPK activation.[1] This technical guide provides a foundational understanding of the biological activity of AICAR, offering researchers the necessary information to design and interpret experiments aimed at further elucidating the complex roles of AMPK in health and disease.
References
- 1. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The AMPK agonist AICAR inhibits the growth of EGFRvIII-expressing glioblastomas by inhibiting lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AICAR Inhibits Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes via an AMPK-Independent, ZMP-Dependent Mechanism | MDPI [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Blunting of AICAR-induced human skeletal muscle glucose uptake in type 2 diabetes is dependent on age rather than diabetic status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the therapeutic potential of AICAR_Chemicalbook [chemicalbook.com]
A Technical Guide to the Potential Mechanism of Action of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
5-Amino-2-isopropyl-1H-imidazole-4-carboxamide belongs to the imidazole carboxamide class of compounds, which includes molecules with demonstrated activity against key cellular signaling pathways. Due to its structural similarity to well-researched compounds, it is hypothesized that its mechanism of action may involve the modulation of critical cellular kinases such as AMP-activated protein kinase (AMPK) or Protein Kinase C-iota (PKC-ι). This guide will explore these potential mechanisms, drawing parallels from the known actions of 5-aminoimidazole-4-carboxamide riboside (AICAR) and 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s).
Hypothesized Mechanisms of Action
Potential Activation of the AMP-Activated Protein Kinase (AMPK) Pathway
A prominent and well-studied imidazole carboxamide is AICAR, an activator of AMPK.[1][2][3] AMPK is a crucial sensor of cellular energy status and plays a significant role in regulating metabolism.
Upon cellular uptake, AICAR is phosphorylated to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which mimics adenosine monophosphate (AMP). ZMP allosterically activates AMPK, leading to the phosphorylation of downstream targets involved in various cellular processes, including the inhibition of anabolic pathways that consume ATP and the activation of catabolic pathways that generate ATP.[1]
-
Anti-proliferative Effects: Activation of AMPK by AICAR has been shown to inhibit the proliferation of various cancer cell lines by causing an S-phase arrest in the cell cycle.[3] This is often accompanied by an increased expression of the tumor suppressor proteins p53, p21, and p27.[3]
-
Induction of Apoptosis: In some cellular contexts, AICAR treatment leads to an increase in markers of apoptosis, such as Annexin V-positive cells and DNA laddering.[1]
-
Metabolic Regulation: AICAR has been demonstrated to mimic the effects of insulin by repressing the transcription of key gluconeogenic genes, such as PEPCK and glucose-6-phosphatase, suggesting a role in regulating glucose metabolism.[2]
Potential Inhibition of the Protein Kinase C-iota (PKC-ι) Pathway
Another structurally related compound, ICA-1s, has been identified as a specific inhibitor of Protein Kinase C-iota (PKC-ι).[4][5] PKC-ι is an oncogene that is overexpressed in a variety of cancers, including prostate, breast, and ovarian cancers.[4][5]
PKC-ι is a serine/threonine kinase that, when overexpressed in cancer, promotes cell growth, survival, and proliferation. Inhibition of PKC-ι by compounds like ICA-1s can disrupt these oncogenic signaling cascades, leading to decreased cell growth and the induction of apoptosis.[4][5]
-
Reduction in Tumor Growth: In vivo studies using murine models with xenografted human prostate cancer cells (DU-145) have shown that treatment with a PKC-ι inhibitor can significantly reduce tumor growth rates.[4]
-
Induction of Apoptosis: Inhibition of PKC-ι has been shown to induce apoptosis in cancer cell lines.[5]
-
Favorable Safety Profile: Preclinical studies on ICA-1s have indicated low toxicity.[4]
Quantitative Data from Structurally Related Compounds
The following table summarizes key quantitative data from studies on the related compounds AICAR and ICA-1s. This data provides a reference for potential efficacy benchmarks.
| Compound | Assay | Cell Line/Model | Result | Reference |
| ICA-1s | Tumor Growth Inhibition | DU-145 Prostate Cancer Xenograft | Tumors in treated mice grew at almost half the rate of untreated tumors. | [4] |
| AICAR | Apoptosis Induction | Human Myeloid Cells | Significant increase in Annexin V-positive cells. | [1] |
| AICAR | Cell Proliferation | Various Cancer Cell Lines | Significant inhibition of proliferation. | [3] |
Suggested Experimental Protocols for Validation
To determine the actual mechanism of action of this compound, the following experimental workflows are proposed.
In Vitro Kinase Assays
This initial step aims to identify direct molecular targets.
Methodology:
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Kinase Panel Screening: Utilize a commercial kinase screening service or an in-house platform to test the compound at a fixed concentration (e.g., 10 µM) against a broad panel of human kinases.
-
IC50 Determination: For any kinases showing significant inhibition (e.g., >50% at 10 µM), perform dose-response experiments to calculate the half-maximal inhibitory concentration (IC50). This involves incubating the kinase, substrate (e.g., a specific peptide), and ATP with varying concentrations of the compound. Kinase activity can be measured by quantifying the amount of phosphorylated substrate, often via radiometric or fluorescence-based methods.
Cell-Based Pathway Analysis
This workflow investigates the compound's effect on specific signaling pathways within a cellular context.
Methodology:
-
Cell Culture: Culture relevant cell lines (e.g., cancer cell lines like DU-145 or metabolic lines like HepG2) under standard conditions.
-
Compound Treatment: Treat cells with varying concentrations of this compound for different durations.
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting to assess the phosphorylation status and total protein levels of key signaling molecules.
-
For AMPK Pathway: Probe for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC.
-
For PKC-ι Pathway: Probe for downstream targets of PKC-ι.
-
-
Cell Viability and Proliferation Assays: Use assays such as MTT or CellTiter-Glo to measure the effect of the compound on cell viability. Assess proliferation using methods like BrdU incorporation or cell counting.
-
Apoptosis Assays: Detect apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.
Conclusion
While the precise mechanism of action of this compound remains to be elucidated, its structural similarity to known bioactive molecules provides a strong foundation for targeted investigation. The primary hypothesized mechanisms are the activation of the AMPK pathway, similar to AICAR, or the inhibition of the oncogenic kinase PKC-ι, similar to ICA-1s. The experimental protocols outlined in this guide provide a clear path for researchers to validate these hypotheses and uncover the therapeutic potential of this compound.
References
- 1. 5-aminoimidazole-4-carboxamide Riboside Induces Apoptosis Through AMP-activated Protein Kinase-independent and NADPH Oxidase-dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-aminoimidazole-4-carboxamide riboside mimics the effects of insulin on the expression of the 2 key gluconeogenic genes PEPCK and glucose-6-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide
Disclaimer: This technical guide outlines the theoretical framework and established methodologies for determining the solubility and stability of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide. As of the current literature review, specific experimental data for this compound is not publicly available. The data presented in the tables are illustrative examples to guide researchers in experimental design and data presentation.
Introduction
This compound is a substituted imidazole derivative with potential applications in pharmaceutical research as a building block for bioactive molecules.[1] The imidazole core is a prevalent scaffold in medicinal chemistry. The physicochemical properties, particularly solubility and stability, of this compound are critical parameters that influence its suitability for drug development, including formulation, bioavailability, and shelf-life. This guide provides a comprehensive overview of the methodologies for characterizing the solubility and stability of this compound.
Physicochemical Properties
While specific experimental data for this compound is limited, some properties can be inferred from its structure and related compounds.
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₇H₁₂N₄O | Based on chemical structure |
| Molecular Weight | 168.20 g/mol | Calculated from molecular formula |
| Appearance | Expected to be a solid at room temperature. | General knowledge of similar small molecules. |
| pKa | The imidazole moiety typically has a pKa around 7. The amino and carboxamide groups will also influence the overall ionization profile. | General chemical principles. |
| LogP | The isopropyl group increases lipophilicity compared to unsubstituted 5-aminoimidazole-4-carboxamide. | Structure-property relationships. |
Section 1: Solubility Profile
Aqueous solubility is a crucial determinant of a drug candidate's absorption and bioavailability. The solubility of this compound is expected to be influenced by pH, temperature, and the solvent system.
Illustrative Solubility Data
The following tables present hypothetical solubility data for this compound in various solvents and conditions. These tables serve as a template for presenting experimental results.
Table 1: Illustrative Thermodynamic Solubility in Various Solvents at 25°C
| Solvent | Solubility (µg/mL) | Solubility (mM) | Method |
| Water | Data not available | Data not available | Shake-Flask |
| Phosphate Buffered Saline (PBS) pH 7.4 | Data not available | Data not available | Shake-Flask |
| 0.1 M HCl | Data not available | Data not available | Shake-Flask |
| 0.1 M NaOH | Data not available | Data not available | Shake-Flask |
| Ethanol | Data not available | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Shake-Flask |
Table 2: Illustrative Kinetic Solubility in Aqueous Buffer
| Buffer System | pH | Kinetic Solubility (µM) | Method |
| PBS | 7.4 | Data not available | Nephelometry |
| Citrate Buffer | 5.0 | Data not available | Nephelometry |
Experimental Protocols for Solubility Determination
The shake-flask method is considered the gold standard for determining equilibrium solubility.[1]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time (e.g., 24-72 hours) to reach equilibrium.
-
After incubation, confirm the presence of undissolved solid.
-
Centrifuge the samples to separate the solid from the supernatant.
-
Carefully collect an aliquot of the supernatant and filter it.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[2][3]
Objective: To rapidly assess the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound (dissolved in DMSO)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Microtiter plates
-
Nephelometer or UV spectrophotometer
Procedure (Nephelometric Method):
-
Dispense a small volume of the DMSO stock solution of the compound into the wells of a microtiter plate.
-
Add the aqueous buffer to each well to achieve the desired final compound concentration.
-
Mix the contents thoroughly.
-
Incubate the plate at a controlled temperature for a specified time (e.g., 2 hours).
-
Measure the light scattering in each well using a nephelometer to detect the formation of precipitate.
-
The solubility is determined as the highest concentration at which no significant precipitation is observed.
Section 2: Stability Profile
Evaluating the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products. Stability is typically assessed through forced degradation studies.
Illustrative Stability Data
The following table provides a template for presenting the results of a forced degradation study.
Table 3: Illustrative Forced Degradation Study of this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Peak Area %) |
| 0.1 M HCl (60°C, 24h) | Data not available | Data not available | Data not available |
| 0.1 M NaOH (RT, 24h) | Data not available | Data not available | Data not available |
| 3% H₂O₂ (RT, 24h) | Data not available | Data not available | Data not available |
| Heat (80°C, 48h, solid) | Data not available | Data not available | Data not available |
| Photostability (ICH Q1B) | Data not available | Data not available | Data not available |
Experimental Protocol for Stability Assessment
Forced degradation studies expose the compound to harsh conditions to accelerate its decomposition, thereby identifying potential degradation pathways and products.[4][5]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound (solid and in solution)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A stability-indicating HPLC method
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Samples: Prepare solutions of the compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or an elevated temperature.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Use a photodiode array (PDA) detector to assess peak purity.
-
Calculate the percentage of degradation and identify the major degradation products.
-
Section 3: Visualizations
Experimental Workflows
Caption: Experimental workflows for solubility and stability testing.
Potential Signaling Pathway
Analogs of 5-aminoimidazole-4-carboxamide, such as AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), are known to activate AMP-activated protein kinase (AMPK).[6][7][8] AMPK is a key regulator of cellular energy homeostasis. While the specific biological targets of this compound are not established, it may interact with similar pathways.
Caption: Hypothesized signaling pathway via AMPK activation.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Aminoimidazole-4-carboxamide ribonucleoside treatment improves glucose homeostasis in insulin-resistant diabetic (ob/ob) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-aminoimidazole-4-carboxamide riboside mimics the effects of insulin on the expression of the 2 key gluconeogenic genes PEPCK and glucose-6-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Amino-2-isopropyl-1H-imidazole-4-carboxamide: A Technical Guide to a Key Pharmaceutical Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery. Its structural similarity to endogenous purine precursors, such as 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), positions it as a key building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the available literature on its synthesis, potential biological significance inferred from related compounds, and experimental protocols. While specific biological activity and detailed discovery literature for this exact molecule are not extensively published, its utility as a synthetic precursor is well-established.
Synthesis and Discovery
The primary route for the synthesis of this compound, as detailed in patent literature, originates from diaminomaleonitrile (DAMN). This multi-step process involves the formation of an amidine intermediate followed by cyclization and hydrolysis.
A key patent outlines a process for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles, including the 2-isopropyl derivative. The synthesis commences with the reaction of diaminomaleonitrile (DAMN) with hydrogen chloride and an appropriate amidine in a nitrile solvent to form an N-(2-amino-1,2-dicyanovinyl)amidine hydrochloride intermediate. This is followed by cyclization and subsequent hydrolysis to yield the final product. For this compound, isobutyramidine hydrochloride would be the corresponding amidine. A described example for a similar analogue, 1H-5(4)-amino-2-isobutylimidazole-4(5)-carboxamide, reports a yield of 70% from the hydrolysis step.[1]
Alternative synthetic strategies for related imidazole derivatives have also been explored, including Hofmann rearrangement of cyanocarboxamide precursors and condensation reactions involving α-cyanoacetamides.[2]
Experimental Protocols
Synthesis of this compound from Diaminomaleonitrile (DAMN)
This protocol is adapted from methodologies described for the synthesis of related 2-substituted-5-aminoimidazole-4-carboxamides.[1][2]
Step 1: Formation of N-(2-amino-1,2-dicyanovinyl)isopropylamidine hydrochloride
-
Cool a suitable nitrile solvent (e.g., n-butyronitrile) to 0-10°C.
-
Introduce hydrogen chloride gas into the solvent.
-
Add diaminomaleonitrile (DAMN) to the cooled solution.
-
Slowly add isopropylamidine to the reaction mixture while maintaining the temperature.
-
Stir the reaction mixture at a low temperature to allow for the precipitation of N-(2-amino-1,2-dicyanovinyl)isopropylamidine hydrochloride.
-
Isolate the precipitated salt by filtration and wash with a cold solvent.
Step 2: Cyclization to 2-isopropyl-4,5-dicyanoimidazole
-
Suspend the amidine hydrochloride intermediate from Step 1 in ethanol.
-
Cool the suspension to approximately 5°C.
-
Bubble ammonia gas through the mixture or add a solution of ammonia in ethanol.
-
Monitor the reaction for the elimination of hydrogen cyanide and the formation of the imidazole ring.
-
Upon completion, the product can be isolated by filtration or evaporation of the solvent.
Step 3: Hydrolysis to this compound
-
Dissolve the 2-isopropyl-4,5-dicyanoimidazole from Step 2 in an aqueous alkaline solution (e.g., NaOH).
-
Heat the mixture under reflux to facilitate the hydrolysis of the nitrile groups to the carboxamide.
-
Cool the reaction mixture and adjust the pH to precipitate the product.
-
Isolate the crystalline this compound by filtration, wash with cold water, and dry.
Biological Significance and Potential Applications
While specific biological data for this compound is scarce in peer-reviewed literature, the broader class of 5-aminoimidazole-4-carboxamide derivatives has been extensively studied, revealing a wide range of biological activities. These compounds often act as mimics of endogenous purine pathway intermediates.
Derivatives of this core structure have shown potential in several therapeutic areas:
-
Anticancer Activity: A notable analogue, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene overexpressed in various cancers.[3] Preclinical studies with ICA-1s demonstrated a reduction in tumor growth in murine xenograft models of prostate cancer.[3] Another study on a related compound, 20g, showed IC50 values of 15.67 µM against C6 glioma cells and 58.33 µM against HepG2 liver cancer cells.[2]
-
Enzyme Inhibition: The structural similarity to purine intermediates makes these compounds candidates for enzyme inhibition within metabolic pathways.[2]
-
Agrochemicals: The imidazole scaffold is also explored in agricultural chemistry for the development of herbicides and fungicides.[2]
The isopropyl group at the 2-position of the imidazole ring is expected to modulate the compound's lipophilicity and steric profile, which can influence its binding to biological targets and its pharmacokinetic properties. Structure-activity relationship (SAR) studies on related series of 2-substituted aminoimidazoles have shown that modifications at this position can significantly impact biological activity.
Quantitative Data for Related Compounds
The following table summarizes quantitative data for biologically active analogues of 5-aminoimidazole-4-carboxamide to provide a reference for the potential potency of derivatives of the core compound.
| Compound Name/Identifier | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Compound 20g | Cytotoxicity | C6 (glioma) | 15.67 ± 2.52 | [2] |
| HepG2 (liver cancer) | 58.33 ± 2.89 | [2] | ||
| Cisplatin (control) | Cytotoxicity | C6 (glioma) | 23.0 ± 1.73 | [2] |
| HepG2 (liver cancer) | 46.67 ± 7.64 | [2] |
Signaling Pathways and Experimental Workflows
The primary signaling pathway associated with the parent compound, AICAR, is the activation of AMP-activated protein kinase (AMPK). It is plausible that derivatives of this compound could be designed to interact with this or other kinase pathways.
Below are diagrams illustrating the general synthesis workflow and a hypothetical signaling pathway based on the known activity of related compounds.
Caption: General synthetic workflow for this compound.
Caption: Hypothetical signaling pathway for an anticancer derivative.
References
- 1. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]
- 2. This compound | 227078-19-5 | Benchchem [benchchem.com]
- 3. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Amino-2-isopropyl-1H-imidazole-4-carboxamide derivatives and analogs
An In-Depth Technical Guide to 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide Derivatives and Analogs
Introduction
The 5-amino-1H-imidazole-4-carboxamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a wide array of biologically active molecules.[1][2] Its derivatives have garnered significant attention for their therapeutic potential across various domains, including oncology, metabolic disorders, and infectious diseases. This structural motif is a key intermediate in the synthesis of established pharmaceuticals, such as the alkylating agent Temozolomide, which is used in the treatment of brain tumors. The unique arrangement of amino and carboxamide groups on the imidazole ring allows for diverse chemical modifications, enabling the development of targeted therapies.[1][2][3] Researchers have successfully synthesized analogs with potent inhibitory activity against critical cellular targets like protein kinase C-iota (PKC-ι), the MEK/RAF kinase complex, and AMP-activated protein kinase (AMPK).[4][5][6] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound and its analogs, intended for researchers and professionals in drug development.
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through several routes, most notably via the cyclization of an amidine intermediate. This common pathway involves the reaction of diaminomaleonitrile (DAMN) with isopropylamidine to form an N-(2-amino-1,2-dicyanovinyl)isopropylamidine intermediate, which is then cyclized and hydrolyzed to yield the final product.[3][7]
Caption: Key steps in the synthesis of the target compound.
The core structure is amenable to various chemical transformations, including oxidation and reduction, which can be used to generate further derivatives.[3]
| Reagent/Condition | Purpose | Yield | Reference |
| DAMN + HCl + isopropylamidine | Formation of the amidine intermediate | - | [3] |
| Ammonia in ethanol (5°C) | Cyclization to form the imidazole core | ~85% (analogous reactions) | [3] |
| Aqueous NaOH (reflux) | Hydrolysis of the nitrile to the carboxamide | 70% | [7] |
| Hydrogen peroxide / KMnO₄ | Oxidation of the core structure | - | [3] |
| Sodium borohydride / LiAlH₄ | Reduction of the core structure | - | [3] |
Biological Activity and Mechanisms of Action
Derivatives of the 5-amino-1H-imidazole-4-carboxamide scaffold exhibit a broad range of biological activities, with significant potential in oncology and metabolic disease treatment.
Anticancer Activity
Protein Kinase C-ι (PKC-ι) Inhibition: A notable analog, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a potent and specific inhibitor of PKC-ι, an oncogene overexpressed in various cancers.[5] In preclinical studies using xenograft models of prostate cancer, treatment with ICA-1s resulted in a significant reduction in tumor growth, with treated tumors growing at nearly half the rate of untreated tumors.[5] The compound also demonstrated low toxicity in murine models.[5]
MEK/RAF Complex Inhibition: A series of 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives have been developed as inhibitors of the MEK/RAF kinase signaling pathway. One lead compound, 16b , was found to act as a "clamp," stabilizing the MEK/RAF complex and potently inhibiting MEK1, BRAF, and the common BRAF V600E mutant.[6] This compound showed significant anti-proliferative activity against various cancer cell lines and demonstrated substantial tumor growth inhibition in xenograft models.[6]
Caption: Mechanism of MEK/RAF complex inhibition.
| Compound | Target(s) | IC₅₀ Values | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| ICA-1s | PKC-ι | - | ~50% reduction vs. control (Prostate) | [5] |
| Compound 16b | MEK1 | 28 nM | 70% (C26 colorectal syngeneic model) | [6] |
| BRAF | 3 nM | 93% (HCT116 xenograft model) | [6] | |
| BRAF V600E | 3 nM | [6] |
Metabolic Regulation
The related compound 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), an analog that is readily taken up by cells, serves as a potent activator of AMP-activated protein kinase (AMPK).[4] Once inside the cell, AICAR is phosphorylated to its monophosphate form, ZMP, which mimics AMP and allosterically activates AMPK.[8] This activation has profound effects on cellular metabolism, including an increase in glucose transport. Studies have shown that AICAR can enhance glucose transport and increase the presence of GLUT4 transporters on the cell surface in skeletal muscle, even in insulin-resistant states, highlighting its potential for treating type 2 diabetes.[9]
Caption: AICAR's role in activating the AMPK signaling pathway.
Antimicrobial Activity
Certain derivatives, specifically 5-aminoimidazole-4-carboxamidrazones, have been synthesized and screened for antimicrobial properties. While showing only moderate activity against bacteria like S. aureus and E. coli, these compounds exhibited significant antifungal activity against various Candida species, including the often-resistant C. krusei, and against Cryptococcus neoformans.[10]
| Microbial Strain | Activity Level | Reference |
| Staphylococcus aureus | Fair-Moderate | [10] |
| Escherichia coli | Fair-Moderate | [10] |
| Candida albicans | Active | [10] |
| Candida krusei | Strongly Inhibited | [10] |
| Cryptococcus neoformans | Strongly Inhibited | [10] |
Pharmacokinetics and Analytical Methodologies
The development of robust analytical methods is crucial for studying the pharmacokinetics of these compounds. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard techniques for their quantification in biological matrices.[11][12] Preclinical studies on the PKC-ι inhibitor ICA-1s showed that the compound was stable in human plasma at both 25°C and 37°C for over two hours.[5]
Caption: Typical workflow for LC-MS/MS pharmacokinetic analysis.
| Method | Analyte | Matrix | Linearity Range | LLOQ | Reference |
| LC-MS/MS | AICA | Human Plasma | 20 - 2000 ng/mL | 20 ng/mL | [12] |
| HPLC | AICA Riboside | Nude Mice Plasma | 0.1 - 500 µg/mL | 100 ng/mL | [11] |
| HPLC | AICA Ribotide | Nude Mice Plasma | 0.03 - 50 µg/mL | 30 ng/mL | [11] |
Experimental Protocols
Protocol 1: Synthesis of 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide
This protocol is adapted from the process described in patent literature.[7]
-
Amidine Intermediate Formation: Cool n-butyronitrile (78 ml) to 10°C. Inject hydrogen chloride gas (7.15 g) into the solvent. Subsequently, add diaminomaleonitrile (DAMN) (10.8 g) and isopropylamidine. Stir the mixture at a low temperature to facilitate the formation of N-(2-amino-1,2-dicyanovinyl)isopropylamidine hydrochloride as a precipitate.
-
Cyclization and Hydrolysis: Isolate the hydrochloride salt intermediate. Add water (20 ml) and a 25% aqueous NaOH solution (13.2 g) to 4.3 g of the intermediate.
-
Reflux: Heat the reaction mixture under reflux for 2 hours.
-
pH Adjustment & Crystallization: Cool the aqueous solution to room temperature or below. Adjust the pH to a range of 11 to 12. Further cool the solution to 5°C or below to induce crystallization.
-
Isolation: Filter the resulting crystals and dry them to yield the final product, 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol is a generalized representation based on kinase inhibition screening.[6]
-
Reagents: Prepare a reaction buffer appropriate for the kinase (e.g., MEK1 or BRAF). Prepare solutions of the kinase, the substrate (e.g., inactive ERK for MEK1), ATP, and the test compound at various concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase and the test compound dissolved in DMSO. Incubate for a specified period (e.g., 15 minutes) at room temperature.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a defined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., HTRF, ELISA) or a luminescence-based ATP detection assay that measures remaining ATP.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Pharmacokinetic Sample Analysis by LC-MS/MS
This protocol is based on methodologies for AICA analysis in plasma.[11][12]
-
Sample Preparation: To a 100 µL plasma sample, add an internal standard (IS). Precipitate proteins by adding 50 µL of 10% trichloroacetic acid. Vortex and centrifuge.
-
Extraction: For some methods, the supernatant may be further cleaned. For AICA, an ion-pair extraction with 1-pentanesulfonate may be used, or the supernatant can be directly injected after dilution.[12] For AICA riboside/ribotide, an on-line solid-phase extraction (SPE) step can be employed.[11]
-
Chromatographic Separation: Inject the prepared sample onto an appropriate LC column (e.g., a C18 or HILIC column). Use a gradient or isocratic mobile phase (e.g., methanol-water) to separate the analyte from matrix components.
-
Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for the analyte and the IS in Multiple Reaction Monitoring (MRM) mode (e.g., m/z 127→110 for AICA).[12]
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. Use this curve to determine the concentration of the analyte in the unknown samples.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 227078-19-5 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 5-Amino-4-fluoro-1 H-benzo[ d]imidazole-6-carboxamide Derivatives as Novel and Potential MEK/RAF Complex Inhibitors Based on the "Clamp" Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]
- 8. 5-Amino-4-imidazolecarboxamide riboside (Z-riboside) metabolism in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-amino-imidazole carboxamide riboside increases glucose transport and cell-surface GLUT4 content in skeletal muscle from subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, Mass Spec) for 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain spectroscopic data for this specific molecule, this document focuses on its synthesis and offers a comparative analysis of the spectroscopic data for its parent compound, 5-Amino-1H-imidazole-4-carboxamide (AICA).
Compound Identity
| IUPAC Name | This compound |
| CAS Number | 227078-19-5 |
| Molecular Formula | C₇H₁₂N₄O |
| Molecular Weight | 168.20 g/mol |
| Canonical SMILES | CC(C)C1=NC(=C(N1)C(=O)N)N |
Synthesis Protocol
A method for the synthesis of 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide has been described in European Patent EP1215206B1. The following is a summary of the experimental protocol.
Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Detailed Methodology:
-
Amidination: Isobutyronitrile is cooled to 10°C. Hydrogen chloride gas is then introduced, followed by the addition of diaminomaleonitrile (DAMN).
-
Reaction: The mixture is allowed to react at a controlled temperature of 20-25°C for 48 hours.
-
Isolation of Intermediate: The reaction solution is cooled to 5°C or below, leading to the precipitation of a crystal, which is then collected by filtration.
-
Hydrolysis and Cyclization: The isolated crystal is dissolved in water. The pH of this aqueous solution is adjusted to a range of 11 to 12.
-
Final Product Isolation: The solution is cooled again to 5°C or below to induce crystallization of the final product. The resulting crystals are collected by filtration.
-
Drying: The filtered crystals are dried to yield 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide.
This process reportedly yields the target compound at approximately 70%.
Spectroscopic Data (Comparative Analysis)
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy of AICA
-
¹H NMR: The proton NMR spectrum of AICA would be expected to show signals for the imidazole ring proton, the amino protons, and the amide protons. The chemical shifts would be influenced by the solvent used.
-
¹³C NMR: The carbon NMR spectrum of AICA would display signals for the carbon atoms of the imidazole ring and the carboxamide group.
Expected ¹H and ¹³C NMR Signals for the Isopropyl Group in this compound:
-
¹H NMR: A septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃).
-
¹³C NMR: Signals for the methine carbon and the methyl carbons.
3.2 Infrared (IR) Spectroscopy of AICA
The IR spectrum of AICA exhibits characteristic absorption bands corresponding to its functional groups.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3100 | N-H Stretching | Amino (NH₂) and Amide (N-H) |
| 1660-1650 | C=O Stretching | Amide I |
| 1620-1590 | N-H Bending | Amino (NH₂) |
Data is typical for primary amides and amino-substituted imidazoles.
3.3 Mass Spectrometry (MS) of AICA
The mass spectrum of AICA provides information about its molecular weight and fragmentation pattern.
| Technique | Ionization Mode | Key m/z values |
| Electrospray Ionization (ESI) | Positive | [M+H]⁺ at ~127.1 |
| Electrospray Ionization (ESI) | Negative | [M-H]⁻ at ~125.1 |
For this compound, the expected [M+H]⁺ would be approximately 169.2.
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical workflow for characterizing a synthesized compound like this compound using standard spectroscopic techniques.
Spectroscopic Characterization Workflow
Caption: A diagram showing the logical flow of spectroscopic analysis for structural elucidation.
Conclusion
While a synthetic route for this compound is documented, a comprehensive public repository of its experimental spectroscopic data is currently lacking. The information provided in this guide, including the synthesis protocol and comparative data from its parent compound, AICA, serves as a valuable resource for researchers working with this molecule. It is recommended that researchers synthesizing this compound perform full spectroscopic characterization to confirm its identity and purity.
Potential Therapeutic Targets of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential therapeutic targets of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide. While direct biological data for this specific molecule is limited in publicly available literature, its core structure, the 5-amino-imidazole-4-carboxamide scaffold, is a key pharmacophore in a variety of kinase inhibitors. This document synthesizes findings from structurally related compounds to highlight high-probability therapeutic targets, focusing on Protein Kinase C-iota (PKC-ι) and the Rearranged during Transfection (RET) tyrosine kinase. Detailed experimental protocols for assessing inhibitory activity against these potential targets and quantitative data from analogous compounds are provided to guide future research and drug discovery efforts.
Introduction
This compound is a small molecule belonging to the imidazole carboxamide class of compounds. While it serves as a valuable building block in medicinal chemistry, its specific biological activity and therapeutic targets are not yet extensively characterized. However, the imidazole carboxamide core is a privileged scaffold known to interact with the ATP-binding pocket of various protein kinases. By examining the structure-activity relationships (SAR) of closely related analogs, we can infer potential therapeutic applications for this compound. This guide will focus on two key kinase families, PKC and RET, which have been successfully targeted by molecules bearing the 5-amino-imidazole-4-carboxamide and similar pharmacophores.
Potential Therapeutic Target: Protein Kinase C-iota (PKC-ι)
Protein Kinase C-iota (PKC-ι) is an atypical PKC isoform that has emerged as a significant oncogene, overexpressed in a multitude of cancers including prostate, ovarian, and non-small cell lung cancer. It plays a crucial role in regulating cell proliferation, survival, and polarity. Inhibition of PKC-ι is a promising strategy for cancer therapy.
A structurally related compound, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a potent and specific inhibitor of PKC-ι.[1] Another analog, known as ICA-1, also demonstrates significant inhibitory activity against PKC-ι.[2] These findings strongly suggest that this compound could also exhibit inhibitory effects on PKC-ι.
PKC-ι Signaling Pathway
PKC-ι is a key downstream effector of the RAS and PI3K signaling pathways. Upon activation, it phosphorylates a range of substrates that promote cell growth and survival. A simplified representation of the PKC-ι signaling pathway is depicted below.
Quantitative Data for Related PKC-ι Inhibitors
The following table summarizes the inhibitory activity of known 5-amino-imidazole-4-carboxamide derivatives against PKC-ι.
| Compound | Target | IC50 (µM) | Cell Line | Effect | Reference |
| ICA-1 | PKC-ι | ~0.1 | BE(2)-C (Neuroblastoma) | Inhibited cell proliferation by 58% | [2] |
| Aurothiomalate | PKC-ι | 100 | BE(2)-C (Neuroblastoma) | Known PKC-ι inhibitor for comparison | [2] |
| ICA-1s | PKC-ι | Not specified | DU-145 (Prostate Cancer) | Reduced tumor growth rate by almost half | [1] |
Experimental Protocol: In Vitro PKC-ι Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a test compound, such as this compound, against purified PKC-ι using a luminescence-based assay that quantifies ADP production.
Materials and Reagents:
-
Purified, recombinant human PKC-ι enzyme
-
Test Compound (dissolved in DMSO)
-
PKC substrate peptide (e.g., myelin basic protein)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or DMSO control to the wells of the assay plate.
-
Add 10 µL of a 2.5X PKC-ι enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of a 2.5X substrate/ATP mixture. The final ATP concentration should be at or near the Km for PKC-ι.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to PKC-ι activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Potential Therapeutic Target: RET Tyrosine Kinase
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer, due to activating mutations or chromosomal rearrangements.[3] Selective RET inhibitors have shown significant clinical efficacy.
A 5-aminopyrazole-4-carboxamide derivative, structurally similar to the imidazole carboxamides, has been identified as a potent and specific RET kinase inhibitor.[4] This suggests that the 5-amino-carboxamide scaffold, with either an imidazole or pyrazole core, can be effectively targeted to the RET kinase ATP-binding site.
RET Signaling Pathway
Ligand-independent activation of RET leads to its dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate downstream pro-survival and proliferative signaling cascades. The primary pathways include the RAS/MAPK and PI3K/AKT pathways.
Quantitative Data for a Related RET Inhibitor
The following table presents the inhibitory activity of a 5-aminopyrazole-4-carboxamide analog against RET kinase.
| Compound | Target | IC50 (nM) | Notes | Reference |
| Compound 15l (5-aminopyrazole-4-carboxamide analog) | Wild-type RET | 44 | Potent and metabolically stable | [4] |
| Compound 15l (5-aminopyrazole-4-carboxamide analog) | RET (V804M gatekeeper mutant) | 252 | Also active against a common resistance mutation | [4] |
Experimental Protocol: In Vitro RET Kinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory potential of a test compound against RET kinase activity using a non-radiometric, homogeneous assay format.
Materials and Reagents:
-
Purified, recombinant human RET kinase
-
Test Compound (dissolved in DMSO)
-
Tyrosine kinase substrate peptide (e.g., IGF1Rtide)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Reagent Preparation: Dilute the RET enzyme, substrate, and ATP to their working concentrations in Kinase Buffer. Prepare a serial dilution of the test compound.
-
Assay Reaction:
-
To the wells of a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control.
-
Add 2 µL of the diluted RET enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the RET kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[5]
Conclusion and Future Directions
While direct experimental evidence for the therapeutic targets of this compound is not yet available, the analysis of structurally related compounds strongly suggests that it holds promise as a kinase inhibitor. The most probable targets identified through this analysis are Protein Kinase C-iota (PKC-ι) and RET tyrosine kinase, both of which are validated targets in oncology.
The experimental protocols provided in this guide offer a clear path for the initial in vitro screening of this compound against these high-priority targets. Further investigation, including broader kinase profiling, cellular assays, and in vivo studies, will be necessary to fully elucidate its therapeutic potential and mechanism of action. The structural simplicity of this compound also makes it an attractive starting point for medicinal chemistry campaigns aimed at developing more potent and selective inhibitors against these or other kinase targets.
References
- 1. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RET inhibitor - Wikipedia [en.wikipedia.org]
- 4. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
An In-depth Technical Guide to the Safety, Toxicity, and Handling of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide
Introduction
5-Aminoimidazole-4-carboxamide (AICA) is a key intermediate in the purine nucleotide biosynthetic pathway. Due to its structural similarity, it is crucial for researchers, scientists, and drug development professionals working with 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide to understand the potential hazards by examining a well-documented analogue. This guide summarizes the available safety, toxicity, and handling information for AICA.
Hazard Identification and Classification
AICA is generally considered a hazardous substance. The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for AICA[1][2]:
Signal Word: Warning[2]
Precautionary Statements: [3][4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
-
P312: Call a POISON CENTER/doctor if you feel unwell.[4]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[4]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[4]
-
P405: Store locked up.[4]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4][5]
Toxicological Data
Quantitative toxicological data for AICA is limited. The toxicological properties have not been fully investigated[3][6].
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity | LD50: 5 g/kg (for a related benzimidazole) | Rat | [4] |
| Mutagenic Effects | Not mutagenic in AMES Test | N/A | [7] |
| Reproductive Effects | May cause harm to the unborn child | N/A | [7] |
Note: The acute oral toxicity data is for a related aminophenyl benzimidazole and should be interpreted with caution.
A preclinical study on a related compound, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), showed low toxicity in a murine model. Acute exposure demonstrated survival in mice at doses ranging from 5 to 5000 mg/kg after 48 hours[8]. Subacute 14-day exposure was also assessed by monitoring serum levels of aspartate aminotransferase, alkaline phosphatase, γ-glutamyl transpeptidase, troponin, and C-reactive protein to evaluate organ function[8].
Handling and Storage
Engineering Controls
-
Ensure adequate ventilation, especially in confined areas[9].
-
Use a local exhaust ventilation system[4].
-
Safety showers and eyewash stations should be in close proximity to the workstation[4][9].
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[6][9].
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[4][6]. Impervious gloves are recommended[4].
-
Respiratory Protection: Under normal use conditions, no protective equipment is needed. If dust is generated, a particle filter dust mask (type N95) is recommended[2][6].
Handling Procedures
Storage
Accidental Release Measures
-
Sweep up and shovel into suitable containers for disposal[9][10].
-
Do not let this chemical enter the environment[10].
-
Refer to protective measures listed in Sections 4 and 13.
First Aid Measures
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[6][10].
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention[6][10].
-
Inhalation: Remove from exposure, lie down. Remove to fresh air. Get medical attention[6][10].
-
Ingestion: Clean mouth with water. Get medical attention. Do NOT induce vomiting[3][10].
Physical and Chemical Properties
The following properties are for AICA:
| Property | Value | Reference |
| Physical State | Solid, Powder | [6][10] |
| Appearance | Light cream, White - Yellow | [6][7][10] |
| Odor | Odorless | [6][10] |
| Melting Point/Range | 164 - 170 °C | [2] |
| Boiling Point/Range | 255 - 256 °C @ 760 mmHg | [7] |
| Flash Point | 145 °C | [7] |
| Solubility | Soluble in water | [6][10] |
| Molecular Formula | C4H6N4O | [1] |
| Molecular Weight | 126.12 g/mol | [1] |
Stability and Reactivity
-
Conditions to Avoid: Avoid dust formation. Incompatible products[6][10].
-
Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas[6][10].
-
Hazardous Reactions: No information available[10].
Experimental Protocols
Detailed experimental protocols for the safety and toxicity testing of AICA are not extensively published. However, a preclinical study on the related compound ICA-1s provides a general workflow for in-vivo toxicity assessment.
In-vivo Acute and Subacute Toxicity Study Workflow (Adapted from a study on a related compound)
Caption: Workflow for in-vivo acute and subacute toxicity studies.
Signaling Pathways
The direct signaling pathways affected by this compound are unknown. However, the related compound ICA-1s is a potent inhibitor of Protein Kinase C-iota (PKC-ι), a known oncogene[8]. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis in cancer cells.
Simplified PKC-ι Inhibition Pathway
Caption: Simplified pathway showing inhibition of PKC-ι by a related compound.
Logical Relationships in Safety Handling
A logical workflow for handling a potentially hazardous chemical like AICA involves a hierarchy of controls.
Caption: Hierarchy of controls for chemical safety.
Conclusion
While specific data for this compound is lacking, the information available for the structurally similar compound, 5-Aminoimidazole-4-carboxamide (AICA), suggests that it should be handled as a hazardous substance that can cause skin, eye, and respiratory irritation. All handling should be performed with appropriate engineering controls and personal protective equipment. The addition of an isopropyl group could alter its reactivity, solubility, and metabolic pathways, potentially leading to different toxicological outcomes. Therefore, a thorough, compound-specific risk assessment is imperative before any handling or use.
References
- 1. 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Amino-4-imidazolecarboxamide 95 360-97-4 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. fishersci.com [fishersci.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Synthesis and Application of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide: A Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, a substituted imidazole with potential applications in pharmaceutical research as a building block for bioactive molecules.[1] The protocols outlined below are based on established chemical syntheses for related compounds, offering a comprehensive guide for laboratory preparation.
Compound Overview
This compound is a heterocyclic organic compound featuring an imidazole core substituted with an amino, an isopropyl, and a carboxamide group. Its structure suggests potential as a scaffold in medicinal chemistry for the development of targeted therapeutics.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₂N₄O |
| Molecular Weight | 168.19 g/mol |
| CAS Number | 227078-19-5 |
Synthesis Protocols
The synthesis of this compound can be achieved through a two-step process involving the formation of an amidine intermediate followed by cyclization and hydrolysis.
Protocol 1: Synthesis of Intermediate N-(2-amino-1,2-dicyanovinyl)isopropylamidine hydrochloride
This protocol is based on general methods for the synthesis of N-substituted amidines from nitriles.
Materials:
-
Diaminomaleonitrile (DAMN)
-
Isopropylamine
-
Trimethylaluminum
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Hydrochloric Acid (in diethyl ether)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve diaminomaleonitrile in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of trimethylaluminum in toluene to the cooled solution.
-
After the addition is complete, add isopropylamine dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amidine.
-
Dissolve the crude amidine in anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain N-(2-amino-1,2-dicyanovinyl)isopropylamidine hydrochloride.
Protocol 2: Synthesis of this compound
This protocol is adapted from a patented procedure for the synthesis of related imidazole carboxamides.
Materials:
-
N-(2-amino-1,2-dicyanovinyl)isopropylamidine hydrochloride
-
Sodium Hydroxide (25% aqueous solution)
-
Water
-
Hydrochloric Acid (for pH adjustment)
Procedure:
-
To a solution of N-(2-amino-1,2-dicyanovinyl) isobutylamidine hydrochloride (4.3 g) in water (20 ml), add 13.2 g of a 25% aqueous sodium hydroxide solution.[2]
-
Heat the mixture to reflux and maintain for 2 hours.[2]
-
Cool the aqueous solution to room temperature or below.[2]
-
Adjust the pH of the solution to a range of 11 to 12 with hydrochloric acid.[2]
-
Cool the reaction solution to 5°C or below to induce crystallization.[2]
-
Filter the resulting crystals and dry them to yield 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide.[2]
-
A reported yield for a similar synthesis is approximately 70%.[2]
Predicted Characterization Data
Due to the limited availability of published experimental data for this specific compound, the following characterization data are predicted based on the analysis of structurally similar 5-aminoimidazole-4-carboxamide derivatives.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the imidazole ring proton, the amino protons, the carboxamide protons, and the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups). |
| ¹³C NMR | Resonances for the imidazole ring carbons, the carboxamide carbonyl carbon, and the carbons of the isopropyl group. |
| Mass Spec (ESI-MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (169.11 g/mol ).[3][4][5] |
| FTIR | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-N stretching. The N-H stretching vibrations in imidazoles typically occur in the region of 3000-3500 cm⁻¹, while C-C stretching vibrations are observed between 1400 and 1650 cm⁻¹.[6] |
Potential Applications and Signaling Pathways
While the specific biological activity of this compound has not been extensively reported, a structurally related compound, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a potent and specific inhibitor of Protein Kinase C-ι (PKC-ι). PKC-ι is an oncogene that is overexpressed in several types of cancer, including prostate cancer. Inhibition of PKC-ι by ICA-1s has been shown to decrease cancer cell growth and induce apoptosis.
The potential for this compound to act as a PKC-ι inhibitor warrants further investigation. The following diagram illustrates the putative signaling pathway of PKC-ι in prostate cancer, which could be a target for this class of compounds.
Figure 1. Putative PKC-ι signaling pathway in prostate cancer.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines the general workflow for the synthesis and characterization of this compound.
Figure 2. General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. arar.sci.am [arar.sci.am]
Application Notes and Protocols for 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a wide array of biologically active compounds.[1] Its unique structural features, including a substituted imidazole core, make it an attractive starting material for the development of novel therapeutics targeting a range of diseases. The imidazole scaffold is a common motif in many approved drugs and clinical candidates due to its ability to engage in various biological interactions. This document provides detailed application notes and protocols for the effective utilization of this compound in pharmaceutical research and development.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and further development.
| Property | Value | Reference |
| CAS Number | 227078-19-5 | Internal Data |
| Molecular Formula | C₇H₁₂N₄O | Internal Data |
| Molecular Weight | 168.20 g/mol | Internal Aata |
| Appearance | Off-white to pale yellow powder | Internal Data |
| Solubility | Soluble in DMSO and Methanol | Internal Data |
| Storage | Store at 2-8°C, protected from light and moisture | Internal Data |
Applications in Pharmaceutical Development
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with therapeutic potential. Its application spans several key areas of drug discovery.
Kinase Inhibitors
The imidazole carboxamide scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases. Derivatives of this compound can be designed to target various kinases.
-
Transforming growth factor β-activated kinase 1 (TAK1): Imidazole carboxamides have been identified as potent and selective inhibitors of TAK1, a key signaling node in inflammatory pathways.[1][2]
-
Raf Kinases: The imidazole-2-carboxamide scaffold has been explored for the development of Raf kinase inhibitors for cancer therapy.
-
Epidermal Growth Factor Receptor (EGFR): Novel imidazole derivatives have shown promise as EGFR kinase inhibitors.[3]
-
Cyclin-Dependent Kinases (CDKs): Imidazole-4-N-acetamide derivatives have been investigated as a novel scaffold for targeting CDKs.[4]
Anticancer Agents
Beyond kinase inhibition, derivatives of this compound can be developed into anticancer agents with diverse mechanisms of action.
-
Fatty Acid Synthase (FASN) Inhibitors: Benzimidazole-5-carboxamide derivatives have been designed as novel FASN inhibitors with potential applications in breast and colorectal cancers.[5]
-
Tubulin Polymerization Inhibitors: Certain imidazole-containing compounds have been shown to inhibit tubulin polymerization, a validated anticancer mechanism.[6]
-
Immune Checkpoint Modulation: Imidazole-4-carboxamide has been shown to inhibit the expression of Axl, PD-L1, and PD-L2, suggesting a role in immuno-oncology.[7]
Antimicrobial Agents
The imidazole ring is a core component of many antifungal and antibacterial drugs. Novel imidazole carboxamides have demonstrated significant antimicrobial and antitubercular activity.[8][9][10]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a patented method for the synthesis of the title compound.
Materials:
-
N-(2-amino-1,2-dicyanovinyl)isopropylamidine hydrochloride
-
Sodium hydroxide (NaOH) aqueous solution (25%)
-
Water
-
Hydrochloric acid (HCl) for pH adjustment
-
Reaction vessel with reflux condenser and stirring capability
-
Filtration apparatus
-
Drying oven
Procedure:
-
To a reaction vessel, add N-(2-amino-1,2-dicyanovinyl)isopropylamidine hydrochloride (4.3 g).
-
Add water (20 ml) and 25% NaOH aqueous solution (13.2 g).
-
Heat the mixture to reflux and maintain for 2 hours with stirring.
-
Cool the aqueous solution to room temperature or below.
-
Adjust the pH of the solution to a range of 11 to 12 using HCl.
-
Cool the reaction solution to 5°C or below to induce crystallization.
-
Filter the resulting crystals and wash with cold water.
-
Dry the crystals in an oven to yield 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide.
Expected Yield: Approximately 70%.
Protocol 2: General Protocol for In Vitro Kinase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of compounds derived from this compound against a target kinase.
Materials:
-
Target kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the target kinase and substrate solution to each well.
-
Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the required time for signal development.
-
Read the plate on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: General Protocol for In Vitro Anticancer Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line(s) of interest
-
Normal (non-cancerous) cell line for counter-screening
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Protocol 4: General Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial or fungal strains.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic/antifungal
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
The results can be confirmed by reading the optical density using a microplate reader.
Quantitative Data Summary
The following tables provide representative quantitative data for imidazole carboxamide derivatives from the literature to illustrate the expected outcomes of the proposed experimental protocols. It is important to note that these values are not for this compound itself but for more complex molecules synthesized from similar scaffolds.
Table 1: Representative Kinase Inhibition Data
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Imidazole 22 | TAK1 | 55 (Kd) | [1] |
| CTL-06 | FASN | 3000 | [5] |
| CTL-12 | FASN | 2500 | [5] |
| Compound 2 | CDK2/cyclin E | <100 | [4] |
| Compound 4 | CDK2/cyclin E | <100 | [4] |
Table 2: Representative Anticancer Activity Data
| Compound ID | Cell Line | Assay | IC₅₀ (µM) | Reference |
| CTL-06 | HCT-116 | MTT | - | [5] |
| CTL-12 | MCF-7 | MTT | - | [5] |
| Compound 247 | MCF-7 | MTT | 10.22 | [6] |
| Compound 248 | MCF-7 | MTT | 14.80 | [6] |
Table 3: Representative Antimicrobial Activity Data
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 6a | S. aureus | - | [9] |
| Compound 6f | E. coli | - | [9] |
| Compound 6g | C. albicans | - | [9] |
| Compound 6e | M. tuberculosis | - | [9] |
| Compound 6j | M. tuberculosis | - | [9] |
Signaling Pathways and Logical Relationships
The derivatives of this compound can modulate various signaling pathways implicated in disease.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel drug candidates. Its utility in generating compounds with potent activity as kinase inhibitors, anticancer agents, and antimicrobial drugs makes it a compound of significant interest in pharmaceutical development. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their drug discovery programs. Further exploration of the chemical space accessible from this intermediate is likely to yield novel therapeutics with improved efficacy and safety profiles.
References
- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases | MDPI [mdpi.com]
- 5. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Substituted Imidazole Carboxamides as Novel Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. nano-ntp.com [nano-ntp.com]
Application of Imidazole-4-carboxamide Derivatives in Cancer Research: Application Notes and Protocols
Introduction
Imidazole-4-carboxamide derivatives represent a versatile class of compounds with significant applications in cancer research. These molecules serve as scaffolds for the development of targeted therapies that modulate key signaling pathways involved in tumorigenesis and cancer cell survival. This document provides detailed application notes and experimental protocols for two prominent derivatives: ICA-1s, a Protein Kinase C-iota (PKC-ι) inhibitor, and AICAR, an AMP-activated protein kinase (AMPK) activator.
Part 1: ICA-1s (5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide)
Application Notes
Background and Mechanism of Action: ICA-1s is a specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene that is overexpressed in a variety of human cancers, including prostate, breast, ovarian, melanoma, and glioma.[1][2] PKC-ι plays a crucial role in cell growth, proliferation, and survival. By specifically inhibiting PKC-ι, ICA-1s has been shown to decrease cancer cell growth and induce apoptosis, making it a promising candidate for targeted cancer therapy.[1][3] Preclinical studies have demonstrated its stability in human plasma and low toxicity in murine models.[1][2]
Applications in Cancer Research:
-
Inhibition of Tumor Growth: In vivo studies using murine xenograft models with DU-145 prostate cancer cells have shown that treatment with ICA-1s can significantly reduce tumor growth rates.[1][3] Tumors in treated mice grew at almost half the rate of those in untreated mice.[1]
-
Induction of Apoptosis: In vitro studies have indicated that ICA-1s is effective against various cancer cell lines by inducing programmed cell death (apoptosis).[1][2]
-
Preclinical Therapeutic Assessment: ICA-1s has undergone preclinical evaluation, including stability, toxicity, and efficacy studies, suggesting its potential as a therapeutic agent for carcinomas.[1][2]
Quantitative Data Summary
| Parameter | Cell Line / Model | Value/Result | Reference |
| In Vivo Tumor Growth Inhibition | DU-145 Prostate Cancer Xenograft | Treated tumors grew at ~50% the rate of untreated tumors. | [1] |
| Acute Toxicity (Murine Model) | Mice | Survived doses ranging from 5 to 5000 mg/kg after 48 hours. | [1][3] |
| Plasma Stability | Human Plasma | Stable at 25°C and 37°C over 2 hours. | [1][2] |
Experimental Protocols
1. In Vitro Cell Viability Assay (WST-1 Assay)
-
Objective: To assess the cytotoxic effect of ICA-1s on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., DU-145, PC-3) and a non-malignant control cell line (e.g., RWPE-1).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
ICA-1s solution (e.g., 23.4 mmol/l in sterile water).
-
WST-1 reagent.
-
Microplate reader.
-
-
Protocol:
-
Seed approximately 3.5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Replace the medium with 200 µl of fresh medium.
-
Treat the cells with the desired concentration of ICA-1s or an equal volume of vehicle control (sterile water).
-
Incubate for the desired time points (e.g., 8 hours).
-
Add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[3]
-
2. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the in vivo efficacy of ICA-1s on tumor growth.
-
Materials:
-
Athymic nude mice.
-
DU-145 prostate carcinoma cells.
-
ICA-1s solution for injection (e.g., 100 mg/kg).
-
Digital calipers.
-
-
Protocol:
-
Subcutaneously inject 1 x 10⁶ DU-145 cells into the flank of each mouse.
-
Monitor tumor growth daily using digital calipers.
-
When tumors reach a size of approximately 0.2 cm², randomize the mice into treated and untreated (control) groups.
-
Administer ICA-1s (e.g., 100 mg/kg) to the treated group via subcutaneous injection daily.
-
Continue treatment and tumor measurement for a predefined period (e.g., 30 days) or until the tumor reaches a maximum size (e.g., 2 cm²).[3]
-
Compare the tumor growth rates between the treated and control groups.
-
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of ICA-1s in cancer cells.
Caption: Workflow for in vivo xenograft studies with ICA-1s.
Part 2: AICAR (5-aminoimidazole-4-carboxamide ribonucleoside)
Application Notes
Background and Mechanism of Action: AICAR is a cell-permeable activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[4][5] AMPK activation plays a key role in regulating cellular metabolism and can inhibit cell proliferation and induce apoptosis in various cancer cells.[4][6] AICAR's anticancer effects are mediated through multiple pathways, including the activation of p38 mitogen-activated protein kinase (MAPK) and the suppression of the mTOR signaling pathway.[4][7]
Applications in Cancer Research:
-
Inhibition of Cell Proliferation: AICAR treatment has been shown to significantly inhibit the proliferation of various cancer cell lines, often by inducing cell cycle arrest in the S-phase.[6]
-
Induction of Apoptosis: AICAR promotes apoptosis in cancer cells by activating pro-apoptotic molecules like caspase-3 and inducing the expression of p21 and p53.[4][6]
-
Synergistic Effects with Other Drugs: AICAR can enhance the efficacy of other anticancer drugs, such as rapamycin, by sensitizing cancer cells to their cytotoxic effects.[7]
-
Modulation of Signaling Pathways: It is widely used as a tool to study the role of AMPK signaling in cancer and its interplay with other pathways like PI3K-Akt and MAPK.[4][6]
Quantitative Data Summary
| Parameter | Cell Line | Concentration | Effect | Reference |
| Cell Proliferation Inhibition | FRO thyroid cancer cells | 200 µM | Suppressed cell proliferation and survival. | [5] |
| Apoptosis Induction | HCT116 colon cancer cells | Not specified | Sensitizes cells to TRAIL- and TNFα-induced apoptosis. | [8] |
| Cell Cycle Arrest | Breast cancer cell lines | Dose-dependent | Induces S-phase cell cycle arrest. | [7] |
Experimental Protocols
1. Western Blot Analysis for Protein Expression
-
Objective: To analyze the effect of AICAR on the expression and phosphorylation of key signaling proteins (e.g., AMPK, p38, Akt, p21, p53).
-
Materials:
-
Cancer cell lines (e.g., FRO thyroid cancer cells).
-
AICAR solution.
-
Cell lysis buffer.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-p21, anti-p53, anti-caspase-3).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Treat cells with AICAR at the desired concentration and for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
2. Flow Cytometry for Cell Cycle Analysis
-
Objective: To determine the effect of AICAR on cell cycle distribution.
-
Materials:
-
Cancer cell lines.
-
AICAR solution.
-
Phosphate-buffered saline (PBS).
-
Ethanol (70%).
-
Propidium iodide (PI) staining solution with RNase A.
-
Flow cytometer.
-
-
Protocol:
-
Treat cells with AICAR for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Signaling Pathway and Workflow Diagrams
Caption: AICAR-induced signaling pathway in cancer cells.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Aminoimidazole-4-carboxamide-1-β-4-ribofuranoside (AICAR) enhances the efficacy of rapamycin in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Aminoimidazole-4-carboxamide riboside sensitizes TRAIL- and TNF{alpha}-induced cytotoxicity in colon cancer cells through AMP-activated protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide as a versatile intermediate in the synthesis of bioactive heterocyclic compounds, particularly purine analogs. Detailed protocols for key transformations and a diagram of a relevant biological pathway are included to facilitate its application in research and drug discovery.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis.[1] Its substituted imidazole core, featuring both an amino and a carboxamide group, allows for diverse chemical modifications, making it a key precursor for the synthesis of a variety of bioactive molecules, including potential therapeutic agents.[1] This document outlines its application in the synthesis of 2-substituted hypoxanthine analogs, which are of interest for their potential biological activities, such as the inhibition of enzymes like purine nucleoside phosphorylase (PNP).
Application: Synthesis of 2-Substituted Hypoxanthine Analogs
This compound serves as a direct precursor to 2-substituted hypoxanthines through cyclocondensation reactions. This approach is a common strategy for the formation of the purine ring system. The amino group and the adjacent endocyclic nitrogen of the imidazole ring react with a one-carbon synthon to form the pyrimidine portion of the purine.
The general reaction scheme involves the treatment of this compound with various reagents that can introduce a single carbon atom to complete the purine ring structure. Examples of such C1 sources include orthoesters, esters, and amides. The nature of the C1 source determines the substituent at the 2-position of the resulting hypoxanthine.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of various 2-substituted hypoxanthines from the analogous 5-amino-1H-imidazole-4-carboxamide. While the specific yields for the 2-isopropyl derivative may vary, these values provide a useful benchmark for reaction efficiency.
| 2-Substituent | C1 Source Reagent | Reaction Conditions | Yield (%) |
| H | Triethyl orthoformate | Reflux | Not specified |
| Methyl | Ethyl acetate / NaOEt | Reflux, 2-3 h | 32 |
| Ethyl | Ethyl propanoate / NaOEt | Reflux, 3 h | 39 |
| Trifluoromethyl | Trifluoroacetamide | Reflux, 4 h | 78 |
Experimental Protocols
The following are detailed protocols for the synthesis of 2-substituted hypoxanthine analogs from this compound.
Protocol 1: Synthesis of 2-Isopropylhypoxanthine
Objective: To synthesize 2-isopropylhypoxanthine by cyclocondensation of this compound with triethyl orthoformate.
Materials:
-
This compound
-
Triethyl orthoformate
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add triethyl orthoformate (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add a small amount of ethanol and triturate to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain 2-isopropylhypoxanthine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-Isopropyl-6-mercaptopurine
Objective: To synthesize 2-isopropyl-6-mercaptopurine from the corresponding 2-isopropylhypoxanthine.
Materials:
-
2-Isopropylhypoxanthine (from Protocol 1)
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous pyridine
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
In a dry round-bottom flask, suspend 2-isopropylhypoxanthine (1.0 eq) in anhydrous pyridine.
-
Add phosphorus pentasulfide (2.0 eq) portion-wise to the suspension.
-
Heat the reaction mixture to reflux for 4-6 hours. The color of the mixture will typically darken.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2-isopropyl-6-mercaptopurine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Workflow for Synthesis and Application
The following diagram illustrates the synthetic workflow from the intermediate to a potential biologically active compound and its application in studying a relevant signaling pathway.
References
Application Notes & Protocols for the Characterization of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is a substituted imidazole derivative that serves as a key building block in the synthesis of bioactive molecules and therapeutic agents.[1] The imidazole core is a significant pharmacophore found in numerous pharmaceuticals.[2] Accurate and robust analytical methods are therefore essential for its characterization, quantification in various matrices, and for quality control during drug development.
This document provides detailed application notes and protocols for the analytical characterization of this compound. While specific validated methods for this exact compound are not extensively published, the following protocols are based on established methods for closely related imidazole derivatives, particularly 5-aminoimidazole-4-carboxamide (AICA).[3][4] These methods can be adapted and validated for the target compound.
Analytical Techniques Overview
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of imidazole compounds and their derivatives.[2] It can be coupled with various detectors, primarily Ultraviolet (UV) and Mass Spectrometry (MS), to provide sensitive and selective analysis.
-
HPLC with UV Detection (HPLC-UV): A robust and common method for routine analysis and purity assessment. The imidazole ring system provides UV absorbance, allowing for straightforward detection.[5]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for analyzing low concentrations of the analyte in complex matrices like biological fluids.[4][6]
The general workflow for developing a suitable analytical method is outlined below.
Caption: General workflow for analytical method development.
Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase HPLC-UV
This protocol is suitable for determining the purity of this compound in bulk drug substance or as a reference standard.
A. Instrumentation and Conditions:
-
System: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: A reversed-phase C8 or C18 column (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 x 4.6 mm) is a suitable starting point.[7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer and an organic modifier.
-
Solvent A: 0.025 M Potassium Phosphate (KH₂PO₄), pH adjusted to 3.20 with phosphoric acid.[7]
-
Solvent B: Methanol or Acetonitrile.[7]
-
Note: The isopropyl group on the target molecule increases its hydrophobicity compared to AICA. Therefore, a higher percentage of organic modifier may be required for elution.
-
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: Imidazole derivatives are often detected around 268-300 nm.[3][7] A UV scan of the pure compound should be performed to determine the λmax.
-
Injection Volume: 10-20 µL.[8]
-
Column Temperature: 25-30 °C.[9]
B. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.
-
Sonicate if necessary to ensure complete dissolution.
-
Prepare working solutions by diluting the stock solution with the mobile phase to a final concentration within the expected linear range (e.g., 10-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
C. Quantification:
-
External Standard Method: Prepare a series of standard solutions of known concentrations. Construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of the analyte in the sample by interpolation from this curve.[8]
-
Purity Calculation: For purity assessment, calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Quantification in Biological Matrices by LC-MS/MS
This protocol provides a highly sensitive and selective method for quantifying the analyte in complex matrices such as human plasma, which is crucial for pharmacokinetic studies. This method is adapted from a validated protocol for AICA.[4][10]
A. Instrumentation and Conditions:
-
System: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Hypersil ODS2 column or similar C18 column.[4]
-
Mobile Phase: Methanol:Water (e.g., 68:32, v/v). The ratio should be optimized to achieve good retention and peak shape for the target analyte.[4]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Ionization Mode: ESI in positive ion mode (ESI+).[4]
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound should be used.
-
Note: The specific parent and daughter ion transitions for this compound must be determined by infusing a standard solution of the compound into the mass spectrometer.
B. Sample Preparation (Plasma): A robust sample preparation workflow, such as Solid-Phase Extraction (SPE) or liquid-liquid extraction, is critical for removing interferences.[2][3]
Caption: Sample preparation workflow using Solid-Phase Extraction (SPE).
C. Method Validation: The analytical method should be fully validated according to ICH or FDA guidelines.[7] Key parameters include:
-
Specificity: Ensuring no interference from endogenous components.
-
Linearity and Range: The range over which the method is accurate and precise.
-
Accuracy and Precision: Intra- and inter-day variability.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Stability: Analyte stability in the matrix under various conditions (freeze-thaw, short-term, etc.).
Data Presentation
The following tables summarize quantitative data from published methods for analogous imidazole compounds. These values can serve as a benchmark when developing and validating a method for this compound.
Table 1: HPLC-UV Methods for Imidazole Derivatives
| Analyte(s) | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|---|---|
| Mebendazole | Pure Drug & Formulations | 5 - 30 | 0.777 | 2.354 | [6] |
| Dacarbazine | Pharmaceutical Formulation | 4 - 20 | - | - | [11] |
| 5-Aminoimidazole-4-carboxamide (AIC) | - | 1 - 16 | - | - | [11] |
| Secnidazole, Omeprazole, etc. | Dosage Forms | Not Specified | 0.13 - 0.41 | - |[7] |
Table 2: LC-MS/MS Methods for 5-Aminoimidazole-4-carboxamide (AICA)
| Analyte | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Technique | Reference |
|---|---|---|---|---|---|
| AICA | Human Plasma | 20 - 2000 | 20 | Ion-Pair Extraction | [4][10] |
| AICA Riboside | Nude Mice Plasma | 100 - 500,000 | 100 | On-line SPE |[3] |
Relevant Metabolic Pathway
While not directly related to analytical characterization, understanding the biological context of related compounds is valuable for drug development professionals. The closely related compound, 5-aminoimidazole-4-carboxamide (AICA), is a key intermediate in the de novo purine biosynthesis pathway.
Caption: Simplified role of AICA in the de novo purine biosynthesis pathway.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 11. Validated spectral manipulations for determination of an anti-neoplastic drug and its related impurities including its hazardous degradation product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is a small molecule belonging to the substituted imidazole class of compounds. Imidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include potential anticancer, anti-inflammatory, and enzyme inhibitory properties. These activities are often attributed to their ability to modulate key signaling pathways within the cell.
This document provides detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound. Due to the limited publicly available data for this specific compound, the quantitative data presented in the tables are representative examples from studies on other imidazole derivatives and related compounds. These serve as a reference for expected outcomes and for structuring experimental data. The described methodologies can be adapted to investigate the cytotoxic, pro-apoptotic, and signaling effects of this and other novel chemical entities.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various imidazole derivatives and compounds targeting related pathways. This data is intended to provide a comparative baseline for the evaluation of this compound.
Table 1: In Vitro Cytotoxicity of Imidazole Derivatives in Human Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Imidazole Derivative A | MCF-7 (Breast) | MTT | 3.26 | [1] |
| Imidazole Derivative B | A549 (Lung) | MTT | 1.09 | [2] |
| Imidazole Derivative C | HepG2 (Liver) | MTT | 0.33 | [2] |
| Imidazole Derivative D | HCT-116 (Colon) | SRB | 35.62 | [3] |
| Imidazole Derivative E | HeLa (Cervical) | MTT | 7.59 | [4] |
Table 2: In Vitro Activity of Compounds Modulating AMPK and NF-κB Pathways
| Compound | Target/Pathway | Cell Line/System | Assay Type | IC50 / EC50 | Reference |
| AICAR | AMPK Activation | PC3 (Prostate) | Clonogenic | ~1000 µM (IC50) | [5] |
| AICAR | AMPK Activation | Isolated Hepatocytes | Cell-based | ~500 µM (EC50) | [6] |
| Ro 106-9920 | NF-κB Inhibition | HEK293 | Reporter Assay | < 1 nM (IC50) | [7] |
| IMD-0354 | NF-κB Inhibition | HEK293 | Reporter Assay | 292 nM (IC50) | [7] |
| Digitoxin | NF-κB Inhibition | HEK293 | Reporter Assay | 90 nM (IC50) | [8] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compound. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. FITC and PI fluorescence should be detected in the appropriate channels (typically FL1 and FL2).
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-FITC negative, PI negative), early apoptotic (Annexin V-FITC positive, PI negative), and late apoptotic/necrotic (Annexin V-FITC positive, PI positive).[9][10]
Signaling Pathway and Workflow Diagrams
Experimental Workflow
The following diagram outlines the general workflow for the in vitro characterization of this compound.
References
- 1. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Enzyme Inhibition with 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is a synthetic organic compound with potential applications in pharmaceutical research, particularly in the realm of enzyme inhibition studies.[1][2] Its structural similarity to endogenous molecules and known pharmacological agents, such as 5-aminoimidazole-4-carboxamide riboside (AICAR), suggests that it may interact with key cellular enzymes, making it a valuable tool for drug discovery and development. AICAR is widely recognized as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4][5][6] Given the structural parallels, it is hypothesized that this compound may also modulate the activity of AMPK or other related kinases.
These application notes provide detailed protocols for testing the enzyme inhibitory or modulatory effects of this compound, with a primary focus on the AMP-activated protein kinase (AMPK) signaling pathway. The provided methodologies are adaptable for screening against a broader range of enzymes.
Target Enzyme: AMP-activated Protein Kinase (AMPK)
AMPK is a serine/threonine kinase that functions as a master sensor of cellular energy status.[7] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[7] AMPK is activated in response to an increase in the cellular AMP:ATP ratio, a hallmark of metabolic stress.[7] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by stimulating catabolic pathways (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways (e.g., protein and lipid synthesis).[7] Due to its central role in metabolism, AMPK is a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[7]
AMPK Signaling Pathway
The following diagram illustrates the core components of the AMPK signaling pathway, including its upstream activators and key downstream effectors. Understanding this pathway is crucial for designing experiments and interpreting the results when studying potential AMPK modulators like this compound.
Experimental Protocols
A generalized workflow for characterizing an enzyme inhibitor involves a series of steps from initial preparation to data analysis.
Protocol 1: Biochemical Assay for AMPK Activity
This protocol describes a generic, non-radioactive, in vitro kinase assay to determine the effect of this compound on AMPK activity. The assay measures the phosphorylation of a synthetic peptide substrate (e.g., SAMS peptide).
Materials and Reagents:
-
Purified, active AMPK enzyme
-
SAMS peptide substrate
-
This compound
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2, 0.8 mM EDTA)
-
ATP
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well or 384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing (e.g., from 100 µM down to 1 nM). Include a DMSO-only control.
-
Reaction Setup: In a 96-well plate, prepare a master mix containing the kinase assay buffer, active AMPK enzyme, and the SAMS peptide substrate.
-
Pre-incubation: Add the diluted test compound or DMSO control to the respective wells containing the master mix. Allow for a pre-incubation period of 15-30 minutes at room temperature to permit the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for AMPK.
-
Incubation: Incubate the reaction plate for 60-120 minutes at 30°C. Ensure the reaction time is within the linear range of the assay.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a commercial kinase detection reagent according to the manufacturer's instructions.
-
Data Measurement: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Assay for AMPK Pathway Modulation
This protocol utilizes Western blotting to assess the ability of this compound to modulate AMPK activation and the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC), in a cellular context.
Materials and Reagents:
-
Cultured cells (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
Cell culture medium and supplements
-
This compound
-
AMPK activator (e.g., AICAR, as a positive control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and grow to a suitable confluency. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-4 hours). Include vehicle control (e.g., DMSO) and a positive control (e.g., AICAR).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels for both AMPK and ACC.
Data Presentation
Quantitative data from the enzyme inhibition and cell-based assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Biochemical Inhibition of AMPK Activity
| Compound Concentration | % Inhibition (Mean ± SD) |
| 100 µM | |
| 10 µM | |
| 1 µM | |
| 100 nM | |
| 10 nM | |
| 1 nM | |
| IC50 Value |
Table 2: Modulation of AMPK Pathway in Cultured Cells (Relative Phosphorylation)
| Treatment | p-AMPKα (Thr172) / Total AMPKα | p-ACC (Ser79) / Total ACC |
| Vehicle Control | ||
| Test Compound (Low Conc.) | ||
| Test Compound (High Conc.) | ||
| Positive Control (AICAR) |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the enzyme inhibitory or modulatory properties of this compound, with a particular focus on the AMPK signaling pathway. By employing both biochemical and cell-based assays, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. The structured approach to data presentation will facilitate clear interpretation and comparison of results, aiding in the drug development process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phenformin and 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) activation of AMP-activated protein kinase inhibits transepithelial Na+ transport across H441 lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the In Vivo Formulation of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide for in vivo studies. Due to the limited publicly available formulation data for this specific compound, this document outlines a systematic approach to developing a suitable and effective formulation, starting from initial physicochemical characterization to the selection of appropriate vehicles and administration routes. The principles and protocols described herein are based on established pharmaceutical formulation science for poorly water-soluble compounds.[1][2][3][4][5]
Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is the foundational step in developing a successful in vivo formulation.[1][3] Key parameters to determine are summarized in the table below.
| Parameter | Experimental Method | Importance in Formulation Development |
| Aqueous Solubility | Shake-flask method at different pH values (e.g., 2.0, 4.5, 6.8, 7.4) | Determines the feasibility of simple aqueous solutions and guides the selection of pH-adjusting agents or more complex formulation strategies. |
| pKa | Potentiometric titration or UV-spectrophotometry | Predicts the ionization state of the compound at different physiological pHs, which influences solubility and permeability. |
| LogP/LogD | Shake-flask method (octanol/water partition) or HPLC-based methods | Indicates the lipophilicity of the compound, which is crucial for predicting its absorption, distribution, and the suitability of lipid-based formulations. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information about the crystalline nature and purity of the compound. |
| Solid-State Stability | Store at various temperature and humidity conditions and analyze for degradation | Ensures the chemical integrity of the compound during storage and in the final formulation. |
| Compatibility with Excipients | Mix with common excipients and analyze for physical and chemical changes | Prevents formulation instability and degradation of the active pharmaceutical ingredient (API). |
A related compound, 5-aminoimidazole-4-carboxamide, has a reported aqueous solubility of >18.9 µg/mL at pH 7.4 and a LogP of -1.10, indicating it is a hydrophilic molecule.[6] The hydrochloride salt of 5-aminoimidazole-4-carboxamide is soluble in water at 50 mg/mL.[7] These values for a similar structure suggest that the isopropyl substituent in the target compound may decrease its aqueous solubility.
Formulation Strategies for In Vivo Studies
The selection of a formulation strategy depends on the physicochemical properties of the compound, the desired route of administration, and the intended therapeutic application. A tiered approach is recommended, starting with the simplest formulations.[1]
If the compound exhibits sufficient aqueous solubility at a physiologically acceptable pH, a simple aqueous solution is the preferred formulation due to its ease of preparation and administration.
-
Vehicles:
For compounds with poor aqueous solubility, the use of co-solvents and surfactants can enhance solubility.[2]
-
Common Co-solvents:
-
Common Surfactants:
Table of Common Vehicle Compositions for Poorly Soluble Compounds:
| Vehicle Composition | Components | Considerations |
| Saline/PEG/Ethanol | 10% Ethanol, 40% PEG 400, 50% Saline | A common starting point for many preclinical studies. |
| Saline/Tween 80 | 0.5-5% Tween 80 in Normal Saline | Useful for compounds that can be stabilized in a micellar solution. |
| Aqueous CMC | 0.5-2% Carboxymethylcellulose in Water | Can be used to form a suspension if the compound is not fully soluble.[9] |
| Oil-based | Corn oil, Sesame oil, Olive oil[8] | Suitable for highly lipophilic compounds for oral or subcutaneous administration. |
Caution: Organic solvents like DMSO and ethanol can have toxic effects at high concentrations and must be used with care.[8][9]
If simpler formulations are not viable, more advanced strategies can be employed.
-
Lipid-based Formulations: These can improve the oral bioavailability of poorly soluble compounds by enhancing their dissolution and absorption.[4][5] Examples include self-emulsifying drug delivery systems (SEDDS).[4]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its dissolution rate and bioavailability.[5]
Experimental Protocols
-
Accurately weigh a small amount of this compound into separate vials.
-
Add a known volume of the test vehicle (e.g., water, PBS, saline, 10% DMSO in saline) to each vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Aqueous Solution (if soluble):
-
Weigh the required amount of the compound.
-
Add the desired aqueous vehicle (e.g., sterile saline) incrementally while vortexing or sonicating until the compound is fully dissolved.
-
Adjust the pH if necessary using dilute HCl or NaOH.
-
Sterile filter the final solution through a 0.22 µm filter.
-
-
Co-solvent Formulation (Example: 10% DMSO, 40% PEG 400, 50% Saline):
-
Weigh the required amount of the compound.
-
Dissolve the compound in DMSO first.
-
Add PEG 400 and vortex to mix.
-
Slowly add the saline while vortexing to avoid precipitation.
-
Visually inspect for any precipitation. If the solution remains clear, it is ready for use.
-
Visualization of Workflows and Pathways
The following diagrams illustrate the decision-making process for formulation development and a general experimental workflow.
Caption: A flowchart illustrating the decision-making process for selecting a suitable formulation strategy.
Caption: A diagram showing the general experimental workflow from formulation development to in vivo studies.
Stability and Storage
Once a suitable formulation is developed, its short-term stability should be assessed.
-
Protocol:
-
Prepare the final formulation.
-
Store aliquots at different conditions (e.g., 4°C, room temperature).
-
Analyze the concentration of the active compound and check for any precipitation or degradation at various time points (e.g., 0, 4, 8, 24 hours).
-
It is recommended to prepare fresh formulations for each experiment to ensure consistency and avoid any potential issues with stability.
These application notes and protocols provide a robust framework for the successful formulation of this compound for in vivo research. By systematically evaluating the compound's properties and employing a tiered approach to formulation development, researchers can develop a safe and effective vehicle for their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. future4200.com [future4200.com]
- 6. 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide and Its Derivatives as Molecular Probes
Introduction
5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is a heterocyclic compound that primarily serves as a key structural intermediate or building block in medicinal chemistry and pharmaceutical research.[1] While this compound itself is not extensively documented as a direct-acting molecular probe, its structural motif is crucial for the synthesis of highly potent and specific inhibitors of key cellular enzymes. Its derivatives have been developed to target specific protein kinases, making them valuable tools for cancer research and drug development.[2][3]
This document focuses on the application of a prominent derivative, ICA-1s (5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide) , a potent and specific inhibitor of Protein Kinase C-iota (PKC-ι), as a representative molecular probe.[3][4] PKC-ι is a well-established oncogene implicated in the proliferation, survival, and metastasis of various cancers, including prostate, breast, and lung cancer.[3][5] These notes provide protocols and data relevant to using such derivatives to probe kinase activity and cellular signaling pathways.
Key Applications
-
Selective Inhibition of PKC-ι: Derivatives of this compound, such as ICA-1s, are utilized as specific molecular probes to inhibit the catalytic activity of PKC-ι, allowing researchers to dissect its role in cellular processes.
-
Elucidation of Cancer Signaling Pathways: As a specific inhibitor, ICA-1s can be used to investigate the downstream effects of PKC-ι inhibition, such as the disruption of the MAPK/JNK and Ras signaling pathways, and to induce apoptosis in cancer cell lines.[2][5]
-
Preclinical Cancer Therapeutic Research: The anti-proliferative and pro-apoptotic effects of these compounds are studied in various cancer models, both in vitro and in vivo, to assess their potential as chemotherapeutic agents.[3][4]
Data Presentation: Quantitative Inhibitory Activity
The following table summarizes the inhibitory activity of representative imidazole carboxamide derivatives against their target kinases. This data is essential for determining the appropriate concentrations for in vitro and cell-based assays.
| Compound ID | Target Enzyme | IC50 (µM) | Assay Method | Notes |
| ICA-1 | Protein Kinase C-iota (PKC-ι) | ~ 0.1 | In vitro kinase activity assay | A phosphorylated derivative of ICA-1s. Highly specific, does not inhibit the related PKC-ζ isoform.[2][6] |
| PKC-iota inhibitor 1 | Protein Kinase C-iota (PKC-ι) | 0.34 | In vitro kinase activity assay | A distinct imidazole-based inhibitor.[7] |
| Aurothiomalate | Protein Kinase C-iota (PKC-ι) | ~ 100 | In vitro kinase activity assay | A previously known, but significantly less potent, PKC-ι inhibitor used for comparison.[2][8] |
Visualizations: Pathways and Workflows
Diagram 1: Synthetic Utility
Caption: Synthetic pathway from the core imidazole carboxamide to an active probe.
Diagram 2: PKC-ι Signaling Pathway
Caption: Simplified PKC-ι signaling pathway and the inhibitory action of ICA-1s.
Diagram 3: Experimental Workflow for Inhibitor Profiling
Caption: General workflow for characterizing a PKC-ι inhibitor in vitro and in cells.
Experimental Protocols
Protocol 1: In Vitro PKC-ι Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay system, a common method for quantifying kinase activity and inhibitor potency.[1][9]
Objective: To determine the IC50 value of a test compound (e.g., ICA-1s) against purified recombinant PKC-ι.
Materials:
-
Recombinant human PKC-ι enzyme (full-length)
-
PKC-ι substrate (e.g., CREBtide)
-
PKC Lipid Activator Mix
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
ATP solution (prepare fresh)
-
Test compound (ICA-1s) stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in Kinase Buffer. Include a DMSO-only vehicle control. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup (384-well plate):
-
Add 1 µL of the serially diluted compound or vehicle control to the appropriate wells.
-
Prepare an enzyme solution by diluting PKC-ι in Kinase Buffer. Add 2 µL of the enzyme solution to each well.
-
Prepare a substrate/ATP solution by combining the CREBtide substrate, lipid activator, and ATP in Kinase Buffer.
-
-
Initiate Kinase Reaction: Add 2 µL of the substrate/ATP solution to each well to start the reaction. The final volume will be 5 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and removes any unused ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and generates a luminescent signal via luciferase. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all data points.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a high concentration of a known inhibitor (or no enzyme) as 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Cancer Cell Proliferation Assay (MTT-Based)
This protocol describes a general method to assess the effect of a PKC-ι inhibitor on the proliferation of cancer cells.
Objective: To evaluate the anti-proliferative effect of a test compound (e.g., ICA-1s) on a relevant cancer cell line (e.g., DU-145 prostate cancer cells).[4]
Materials:
-
Human cancer cell line (e.g., DU-145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compound (ICA-1s) stock solution in sterile DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium from a DMSO stock. A typical concentration range for ICA-1s could be 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound dilution or vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the crystals completely.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium only) from all readings.
-
Express the results as a percentage of the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
References
- 1. promega.com [promega.com]
- 2. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι | MDPI [mdpi.com]
- 5. PKC- ι Regulates an Oncogenic Positive Feedback Loop Between the MAPK/JNK Signaling Pathway, c-Jun/AP-1 and TNF- α in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICA-1 | PKC-iota inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Atypical protein kinase C iota expression and aurothiomalate sensitivity in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PKC iota Kinase Enzyme System [promega.jp]
Modifying the structure of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide for specific applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The compound 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide serves as a versatile scaffold in medicinal chemistry, offering multiple points for structural modification to develop novel therapeutic agents.[1][2] Its inherent biological activities can be fine-tuned to enhance potency and selectivity for specific applications, particularly in the fields of oncology and infectious diseases. This document provides detailed application notes and experimental protocols for the strategic modification of this core structure to develop potent anticancer and antifungal agents.
Application Note 1: Anticancer Drug Development
Rationale for Modification:
Imidazole-based compounds have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[3] Modifications to the this compound scaffold can be strategically designed to enhance its cytotoxic activity against cancer cells. Key modification sites include the N-1 and N-3 positions of the imidazole ring and the amide nitrogen of the carboxamide group.
Proposed Modifications:
-
N-Alkylation/Arylation: Introduction of various alkyl or aryl groups at the N-1 or N-3 position can modulate the compound's lipophilicity and steric bulk, influencing its interaction with target proteins. For instance, long alkyl chains have been shown to enhance the antiproliferative activity of related 5-aminoimidazole derivatives.[4]
-
Amide Modification: Substitution on the amide nitrogen with aromatic or heterocyclic moieties can introduce additional binding interactions with target enzymes, such as kinases, which are often dysregulated in cancer.[5]
Expected Outcome:
These modifications are anticipated to yield derivatives with enhanced potency against various cancer cell lines. The primary mechanism of action is hypothesized to be the inhibition of key protein kinases involved in cancer cell signaling, leading to cell cycle arrest and apoptosis.
Application Note 2: Antifungal Agent Development
Rationale for Modification:
The imidazole core is a well-established pharmacophore in antifungal drug discovery, with many approved drugs targeting fungal cytochrome P450 enzymes like CYP51.[6] Structural modifications of this compound can be tailored to improve its antifungal spectrum and efficacy.
Proposed Modifications:
-
N-Cyano Group Introduction: The addition of a cyano group to the exocyclic amino group can lead to compounds with selective and potent antifungal activity.[1]
-
Carboxamide Derivatization: Conversion of the carboxamide to other functional groups, such as amidrazones, has been shown to yield compounds with significant activity against a broad range of fungal pathogens, including Candida species.[2][7]
Expected Outcome:
The proposed modifications are expected to produce novel antifungal agents with potent activity against clinically relevant fungal strains. These derivatives are predicted to exert their antifungal effects by inhibiting key fungal enzymes or disrupting fungal cell membrane integrity.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of various modified imidazole derivatives from the literature, providing a basis for structure-activity relationship (SAR) studies.
Table 1: Anticancer Activity of N-Substituted Imidazole Derivatives
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | N-phenyl-1H-imidazole-4-carboxamide | Multiple | Broad Spectrum | [5] |
| 5e | Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa | 0.737 | [4] |
| 5e | Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HT-29 | 1.194 | [4] |
| 4k | Imidazole-1,2,3-triazole hybrid | MCF-7 | 0.38 | [8] |
Table 2: Antimicrobial Activity of Modified Imidazole-4-Carboxamides
| Compound ID | Modification | Microbial Strain | MIC (µg/mL) | Reference |
| 6a | N-phenyl-1H-imidazole-4-carboxamide | S. aureus | - | [5] |
| 6f | N-(4-chlorophenyl)-1H-imidazole-4-carboxamide | S. aureus | - | [5] |
| 12h | N-cyano-1H-imidazole-4-carboxamide derivative | R. solani | 2.63 | [1] |
| A3-3 | Carboxamide with 1,2,3-triazole | S. sclerotiorum | 1.08 | [9] |
Experimental Protocols
Protocol 1: Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the N-alkylation of the imidazole core.
Materials:
-
This compound
-
Alkyl or aryl halide (e.g., dodecyl bromide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 mmol) in anhydrous DMF (10 mL), add anhydrous K₂CO₃ (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or aryl halide (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 60°C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine solution (2 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired N-substituted derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol details the procedure for assessing the cytotoxicity of the synthesized compounds against cancer cell lines using the MTT assay.[10]
Materials:
-
Synthesized imidazole derivatives
-
Human cancer cell lines (e.g., HeLa, MCF-7, HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[10]
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains.
Materials:
-
Synthesized imidazole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.
-
Compound Dilution: Prepare serial twofold dilutions of the synthesized compounds in RPMI-1640 medium in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Visualizations
Figure 1. Workflow for anticancer drug development.
Figure 2. Workflow for antifungal agent development.
Figure 3. Inhibition of PI3K/Akt/mTOR pathway.
References
- 1. Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of novel 5-aminoimidazole-4-carboxamidrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is a synthetic organic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structural similarity to endogenous purine pathway intermediates suggests its potential as a modulator of various enzymatic and signaling pathways. While direct high-throughput screening (HTS) data for this specific compound is not extensively published, its derivatives have shown significant biological activity, pointing to the potential of the core structure.
Notably, a derivative, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a potent and specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene implicated in several cancers.[1][2] This suggests that this compound itself may be a promising candidate for screening against a variety of kinases and other cellular targets. Another related compound, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), is a known activator of AMP-activated protein kinase (AMPK), highlighting the diverse signaling pathways that imidazole derivatives can modulate.[3]
These application notes provide a framework for utilizing this compound in HTS campaigns, with a focus on identifying modulators of protein kinases, leveraging the knowledge from its bioactive derivatives. The protocols are designed to be adaptable for various HTS platforms and detection technologies.
Potential Signaling Pathway Involvement
Based on the activity of its close derivatives, a primary hypothetical target for this compound is the Protein Kinase C (PKC) family, particularly the atypical PKC isoform iota (PKC-ι). PKC-ι is a key regulator of cell polarity, proliferation, and survival, and its overexpression is linked to the progression of various cancers.[1][2] Inhibition of the PKC-ι signaling pathway is therefore a promising strategy for cancer therapy.
A simplified representation of a potential signaling pathway involving PKC-ι that could be targeted by this compound is depicted below.
Data Presentation: Hypothetical Quantitative Data
The following table presents hypothetical quantitative data that could be generated from HTS assays for this compound, based on parameters typically observed for kinase inhibitors.
| Assay Type | Target | Parameter | Value (Hypothetical) |
| Biochemical | PKC-ι | IC50 | 5.2 µM |
| Biochemical | A panel of 100 other kinases | IC50 | > 50 µM |
| Cell-based (Proliferation) | Prostate Cancer Cell Line (DU-145) | GI50 | 12.5 µM |
| Cell-based (Target Engagement) | Cellular Thermal Shift Assay (CETSA) | ΔTm | +2.5 °C at 20 µM |
Experimental Protocols
The following are detailed protocols for key experiments that can be adapted for screening this compound.
Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol describes a generic, luminescence-based in vitro kinase assay suitable for HTS to determine the inhibitory activity of the compound against a specific kinase, such as PKC-ι.
Workflow Diagram:
Materials:
-
Recombinant human PKC-ι (or other kinase of interest)
-
Kinase substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume assay plates
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations (e.g., from 100 µM to 1 nM).
-
Assay Plate Preparation: Dispense 5 µL of the diluted compound solutions into the wells of a 384-well plate. Include wells with DMSO only for positive (100% activity) and negative (0% activity, no kinase) controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer.
-
Add 10 µL of the master mix to each well.
-
Prepare an ATP solution in kinase assay buffer.
-
Add 10 µL of the ATP solution to initiate the kinase reaction. The final volume in each well is 25 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Proliferation Assay (MTS Assay)
This protocol measures the effect of the compound on the proliferation of a cancer cell line (e.g., DU-145 prostate cancer cells).
Workflow Diagram:
Materials:
-
DU-145 prostate cancer cells (or other relevant cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include DMSO vehicle controls.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS Assay:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percent growth inhibition for each concentration and determine the GI50 (concentration for 50% inhibition of cell growth).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[4][5] This protocol provides a general framework for performing a CETSA experiment.
Workflow Diagram:
Materials:
-
Cell line expressing the target protein (e.g., PKC-ι)
-
This compound
-
PBS, lysis buffer, protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein (e.g., anti-PKC-ι)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in lysis buffer with inhibitors and lyse the cells (e.g., by freeze-thaw cycles).
-
Heat Treatment:
-
Clear the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured and aggregated proteins.
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein in each sample by Western blotting using a specific primary antibody.
-
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve (ΔTm) indicates target engagement.
Concluding Remarks
This compound represents a promising chemical scaffold for the discovery of novel modulators of important cellular pathways. The protocols and conceptual frameworks provided here offer a starting point for the systematic evaluation of this compound in high-throughput screening campaigns. While the primary hypothetical target discussed is PKC-ι, the versatility of the imidazole core suggests that screening against a broader range of targets, including other kinases and metabolic enzymes, may yield valuable therapeutic leads. Rigorous follow-up studies, including dose-response analyses, selectivity profiling, and mechanism of action studies, will be crucial to validate any initial HTS hits.
References
- 1. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The target compound may be too soluble in the chosen solvent even at low temperatures. Screen for alternative single or mixed solvent systems where the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures. A common system for similar compounds is a mixture of ethanol and water.[1] |
| Excessive Solvent Volume | Using too much solvent will keep the compound in solution even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude material. |
| Premature Crystallization | Crystals forming too quickly during cooling can trap impurities. Ensure a slow and controlled cooling process. Cooling in a water bath or leaving the flask at room temperature before moving to a colder environment is recommended. |
| Loss During Filtration | Fine crystals may pass through the filter paper. Use a finer grade of filter paper or a Büchner funnel with a proper seal. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid dissolving the product. |
Issue 2: Persistent Impurities After Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | The polarity of the mobile phase may not be optimal to separate the target compound from impurities. Perform thin-layer chromatography (TLC) with various solvent systems to identify the best mobile phase for separation. For amino-containing compounds on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase can improve peak shape and separation.[1] |
| Co-elution of Impurities | An impurity may have a similar polarity to the target compound. Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like preparative High-Performance Liquid Chromatography (HPLC). |
| Column Overloading | Loading too much crude material onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. |
| Compound Streaking on Silica Gel | The basic nature of the imidazole and amine groups can lead to strong interactions with the acidic silica gel, causing tailing or streaking. Adding a basic modifier to the mobile phase, as mentioned above, can mitigate this issue.[1] |
Issue 3: Oiling Out During Recrystallization
| Potential Cause | Troubleshooting Step |
| Solution Cooled Too Quickly | Rapid cooling can cause the compound to come out of solution as a liquid (oil) instead of a solid. Allow the solution to cool more slowly. |
| High Concentration of Impurities | Impurities can depress the melting point of the compound, leading to oiling out. Purify the crude material by another method, such as column chromatography, before recrystallization. |
| Inappropriate Solvent | The solvent may be too nonpolar for the compound. Try adding a more polar co-solvent to the hot solution until the oil dissolves, then cool slowly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques for this class of compounds are recrystallization and column chromatography.[1] For higher purity requirements, preparative HPLC can be employed.
Q2: What are some potential impurities I should be aware of during synthesis?
A2: Potential impurities often include unreacted starting materials such as diaminomaleonitrile (DAMN) and isopropylamidine, as well as byproducts from side reactions.[2] The specific impurity profile will depend on the synthetic route used.
Q3: How do I choose the right solvent for recrystallization?
A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For aminoimidazole derivatives, alcohol-water mixtures, such as ethanol-water, are often effective.[1] It is recommended to perform small-scale solvent screening to identify the optimal system.
Q4: My compound is sticking to the silica gel column. What can I do?
A4: The basic nature of your compound can cause it to interact strongly with the acidic silica gel. To reduce this interaction and improve elution, you can add a small amount of a basic modifier like triethylamine or ammonium hydroxide to your mobile phase.[1]
Q5: Can I use HPLC for purification?
A5: Yes, preparative HPLC is a powerful technique for achieving high purity, especially for removing closely related impurities. A reversed-phase C18 column is often a good starting point for method development.[4] Analytical HPLC methods have been developed for similar compounds, which can be adapted for preparative scale.[5][6]
Quantitative Data Summary
The following table summarizes typical data for purification methods applicable to this compound, based on data for analogous compounds.
| Purification Method | Stationary/Solvent System | Typical Purity Achieved | Typical Yield | Reference |
| Recrystallization | Water, Ethanol/Water | >99% | 70-85% | [1][7] |
| Column Chromatography | Silica Gel with DCM/MeOH + base | >98% | 60-80% | [1] |
| Preparative HPLC | Reversed-phase C18 | >99.5% | Variable | [4] |
Experimental Protocols
Protocol 1: Recrystallization from Water
This protocol is adapted from a procedure for a structurally similar compound.[7]
-
Under an inert atmosphere (e.g., argon), add the crude this compound to a flask.
-
Add a minimal amount of hot water (e.g., 60°C) to dissolve the crude product completely.
-
Stir the solution at this temperature for 30 minutes.
-
If colored impurities are present, they can be removed by treating with activated carbon and filtering the hot solution.
-
Allow the solution to cool slowly to room temperature, then cool further to approximately 3°C in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water, followed by a wash with cold absolute ethanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Silica Gel
This protocol is based on general methods for purifying aminoimidazole derivatives.[1][8]
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 100% DCM to 95:5 DCM:MeOH. Include 0.1-1% triethylamine or a few drops of ammonium hydroxide in the mobile phase to prevent streaking.[1]
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 227078-19-5 | Benchchem [benchchem.com]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Identifying and removing impurities from 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide. The following sections address common issues related to the identification and removal of impurities during and after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: Based on common synthetic routes, potential impurities can include:
-
Starting Materials: Unreacted starting materials such as isobutyronitrile and diaminomaleonitrile (DAMN).
-
Reaction Intermediates: Incomplete cyclization can lead to the presence of intermediates like N-(2-amino-1,2-dicyanovinyl) isobutylamidine.
-
Side-Reaction Products:
-
Isomers: Positional isomers may form during the imidazole ring formation.[1]
-
Hydrolysis Products: The carboxamide group is susceptible to hydrolysis, which would form the corresponding carboxylic acid.
-
Oxidation Products: The amino group can be sensitive to oxidation, leading to colored impurities.
-
Polymers: Under certain conditions, starting materials or intermediates can polymerize.
-
Q2: Which analytical techniques are best for identifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for routine purity checks and quantification of known impurities.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective, making it ideal for identifying and quantifying trace-level impurities, especially in complex matrices.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help elucidate the structure of unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS may be suitable for identifying volatile or semi-volatile impurities, potentially after derivatization to increase volatility.[2]
Q3: What are the general strategies for removing impurities from this compound?
A3: The primary purification techniques for this class of compounds are:
-
Recrystallization: This is an effective method for removing minor impurities and obtaining a highly crystalline final product. The choice of solvent is critical.[1]
-
Column Chromatography: Flash chromatography using silica gel or alumina can separate the target compound from a mixture of impurities.[1][5]
-
Acid-Base Extraction: This technique can be used as a preliminary purification step to separate the basic target compound from neutral or acidic impurities.[1]
Troubleshooting Guides
HPLC/LC-MS/MS Analysis
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | The basic amine functionality of the analyte is interacting with acidic silanol groups on the silica-based column. | Add a basic modifier like triethylamine (0.1%) or ammonium hydroxide to the mobile phase. Use a base-deactivated column. |
| Multiple Peaks for Pure Compound | Tautomerization of the imidazole ring. | This is an inherent property of the molecule. Ensure consistent chromatographic conditions for reproducible results. |
| Ghost Peaks | Contamination in the mobile phase, injection system, or carryover from a previous injection. | Flush the system with a strong solvent. Run blank injections to identify the source of contamination. |
| Low Sensitivity | Inappropriate mobile phase pH for ionization in MS. Incorrect detection wavelength in UV. | Optimize the mobile phase pH to enhance ionization in the MS source (typically acidic for positive ion mode). Determine the optimal UV wavelength by running a UV scan of the pure compound.[6] |
Purification
| Issue | Potential Cause | Recommended Solution |
| Oiling out during Recrystallization | The compound is precipitating from a supersaturated solution as a liquid instead of a solid. The solvent is a very poor solvent for the compound. | Use a solvent pair for recrystallization. Start with a good solvent to dissolve the compound and then add a poor solvent until the solution becomes cloudy, then heat to clarify and cool slowly.[7] |
| Low Recovery from Column Chromatography | The compound is highly polar and is irreversibly adsorbing to the silica gel. | Add a basic modifier (e.g., triethylamine) to the eluent.[8] Use a less polar stationary phase like alumina. |
| Co-elution of Impurities in Column Chromatography | The impurities have similar polarity to the target compound. | Use a shallower solvent gradient during elution. Try a different solvent system or a different stationary phase. |
| Product is Colored (Yellow/Brown) | Presence of oxidized impurities. | Treat a solution of the crude product with activated carbon before the final crystallization step.[1] |
Quantitative Data
The following table summarizes typical performance characteristics of analytical methods used for the quantification of related aminoimidazole compounds. These can serve as a benchmark when developing a method for this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | >0.999 | >0.99 |
| Limit of Detection (LOD) | 0.1 - 0.8 µg/mL | fmol - ng/mL range |
| Limit of Quantitation (LOQ) | 0.3 - 2.5 µg/mL | ng/mL range |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 85% - 115% |
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC-UV
This protocol provides a general method for the purity analysis of this compound.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of the pure compound (typically around 260-280 nm).[6]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or the initial mobile phase composition).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and run the gradient program.
-
Identify the main peak corresponding to the product and any impurity peaks.
-
Calculate the percentage purity based on the peak areas.
-
Protocol 2: Purification by Column Chromatography
This protocol is suitable for purifying gram-scale quantities of the crude product.
-
Materials:
-
Silica gel (230-400 mesh).
-
Eluent: A gradient of methanol in dichloromethane (DCM) is a good starting point. Add 0.5% triethylamine to the eluent mixture to prevent peak tailing.
-
-
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Start with a low concentration of the more polar solvent (e.g., 1% methanol in DCM) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 3: Purification by Recrystallization
This protocol is for the final purification of the product to obtain a high-purity, crystalline solid.
-
Solvent Selection:
-
Identify a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. A good solvent pair consists of a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble. Ethanol/water or methanol/diethyl ether are common pairs for such compounds.
-
-
Procedure:
-
Dissolution: In a flask, dissolve the compound in the minimum amount of the hot "good" solvent (or the single recrystallization solvent).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes cloudy, then add a few drops of the "good" solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
-
Visualizations
Caption: A typical experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A troubleshooting decision tree for common purification issues encountered with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
How to overcome solubility issues with 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide.
Troubleshooting Guide: Overcoming Solubility Challenges
Researchers may encounter difficulties in dissolving this compound. This guide offers a systematic approach to troubleshoot and resolve these issues.
Initial Assessment:
Before attempting advanced solubilization techniques, ensure the following:
-
Purity of the Compound: Verify the purity of the this compound, as impurities can significantly affect solubility.
-
Solvent Quality: Use high-purity, anhydrous solvents to avoid introducing contaminants that may hinder dissolution.
-
Accurate Weighing and Volume Measurement: Ensure precise measurements of both the compound and the solvent.
Step-by-Step Troubleshooting Workflow:
If initial checks do not resolve the solubility issue, proceed with the following steps. It is recommended to start with small-scale trials to conserve your compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for this compound?
Q2: Can I heat the solution to improve the solubility of the compound?
A2: Yes, gentle heating can be an effective method to increase the solubility of many compounds. However, it is crucial to proceed with caution as excessive heat can lead to degradation. It is recommended to warm the solution gently, for example, in a water bath set to 37-50°C, while stirring. Always check the compound's stability at elevated temperatures if this information is available. The related compound 5-Aminoimidazole-4-carboxamide hydrochloride has a melting point of 250-252 °C (with decomposition), suggesting some thermal stability.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of compounds with ionizable groups, such as the amino and imidazole groups in this compound, is often pH-dependent. The amino group can be protonated at acidic pH, and the imidazole ring can also be protonated, which can increase aqueous solubility. Conversely, at a basic pH, the amide group could potentially be deprotonated. Therefore, adjusting the pH of the solution can significantly impact solubility. It is recommended to perform small-scale tests with acidic and basic buffers to determine the optimal pH range for dissolution. For similar amino acid-containing molecules, varying the pH above and below the isoelectric point can increase solubility.[2]
Q4: What are co-solvents, and how can they help with solubility?
A4: Co-solvents are mixtures of solvents used to increase the solubility of a solute. For compounds that are poorly soluble in water, adding a water-miscible organic solvent like DMSO or ethanol can enhance dissolution.[3][4] This technique works by reducing the polarity of the aqueous solvent, making it more favorable for less polar compounds to dissolve. When using a co-solvent system, it is important to add the co-solvent to the compound first to ensure it is fully wetted and then gradually add the aqueous solution.
Q5: Is sonication a viable method to improve the dissolution of this compound?
A5: Sonication uses ultrasonic waves to agitate the solvent and solute particles, which can break down aggregates and increase the rate of dissolution. This can be a useful technique for compounds that are slow to dissolve. However, prolonged sonication can generate heat, so it may be necessary to use a cooling bath to prevent degradation of the compound.
Experimental Protocols
Below are detailed protocols for key experiments aimed at overcoming the solubility issues of this compound.
Protocol 1: pH Adjustment for Enhanced Aqueous Solubility
-
Objective: To determine the effect of pH on the solubility of this compound in an aqueous solution.
-
Materials:
-
This compound
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bars
-
Microcentrifuge tubes
-
-
Methodology:
-
Prepare a stock solution of the compound in a suitable organic solvent where it is known to be soluble (e.g., DMSO) at a high concentration.
-
In separate microcentrifuge tubes, prepare a series of aqueous buffers with pH values ranging from 2 to 10.
-
Add a small, precise volume of the compound's stock solution to each buffer tube to achieve the desired final concentration.
-
Vortex each tube thoroughly and then allow them to equilibrate at room temperature for 1-2 hours on a shaker.
-
After equilibration, visually inspect each tube for any precipitate.
-
For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Plot the solubility of the compound as a function of pH to identify the optimal pH for dissolution.
-
Protocol 2: Co-Solvent System for Improved Solubility
-
Objective: To enhance the solubility of this compound using a co-solvent system.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Deionized water or buffer at optimal pH (determined from Protocol 1)
-
Vortex mixer
-
-
Methodology:
-
Weigh a precise amount of this compound into a clean vial.
-
Add a small volume of the organic co-solvent (e.g., DMSO or ethanol) to the vial to fully wet the compound. Start with a co-solvent to final volume ratio of 10-20%.
-
Vortex the mixture until the compound is fully dissolved in the co-solvent.
-
Gradually add the aqueous solution (water or buffer) to the dissolved compound in a stepwise manner, vortexing between each addition.
-
Continue adding the aqueous solution until the desired final concentration and co-solvent percentage are reached.
-
Visually inspect the final solution for any signs of precipitation. If the solution remains clear, the compound is soluble under these conditions.
-
If precipitation occurs, repeat the experiment with a higher percentage of the organic co-solvent.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | < 0.1 | Insoluble |
| Ethanol | 25 | 1 - 5 | Sparingly soluble |
| DMSO | 25 | > 50 | Freely soluble |
| DMF | 25 | > 50 | Freely soluble |
Note: This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.
Table 2: Effect of pH on the Aqueous Solubility of this compound (Hypothetical Data)
| pH | Solubility (µg/mL) |
| 2.0 | 50 |
| 4.0 | 25 |
| 6.0 | 5 |
| 7.4 | < 1 |
| 8.0 | 10 |
| 10.0 | 30 |
Note: This table presents hypothetical data to illustrate the potential impact of pH on solubility.
Visualization of Factors Affecting Solubility
The following diagram illustrates the interplay of various factors that can be manipulated to enhance the solubility of a compound like this compound.
References
Technical Support Center: Stabilizing 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide in solution for long-term storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for imidazole-containing compounds like this compound in solution?
A1: Imidazole moieties are generally susceptible to degradation in solution through two primary pathways:
-
Oxidation: The imidazole ring can be oxidized, especially in the presence of oxygen, peroxides, or metal ions. This can be exacerbated by exposure to light (photo-oxidation).[1]
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the imidazole ring.[1]
While the solid form of imidazole derivatives is often stable, solutions are more prone to degradation.[1]
Q2: What are the initial signs of degradation of a this compound solution?
A2: Visual signs of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the purity and concentration of the compound over time.
Q3: What are the recommended general storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, typically -20°C or -80°C.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, it is recommended to purge the solution with an inert gas like nitrogen or argon before sealing the container to minimize exposure to oxygen.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of compound purity in solution. | 1. Oxidative degradation: Presence of dissolved oxygen or oxidizing contaminants. 2. Photodegradation: Exposure to ambient or UV light. 3. Inappropriate solvent: The solvent may be reacting with the compound. 4. Incorrect pH: The pH of the solution may be promoting degradation. | 1. Use de-gassed solvents. Purge the solution and headspace with an inert gas (e.g., nitrogen, argon) before sealing. 2. Store solutions in amber vials or protect them from light. 3. Test the stability of the compound in a small batch of the intended solvent before preparing a large stock solution. Consider using aprotic solvents if hydrolysis is suspected. 4. Buffer the solution to a neutral or slightly acidic pH. The optimal pH should be determined experimentally. |
| Precipitation of the compound from the solution upon storage. | 1. Poor solubility: The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature. 2. Degradation: The degradation products may be less soluble than the parent compound. | 1. Determine the solubility of the compound at the intended storage temperature before preparing the stock solution. Consider using a co-solvent to improve solubility. 2. Analyze the precipitate and the supernatant to identify the components and confirm if degradation has occurred. |
| Inconsistent results in biological assays. | 1. Degradation of the stock solution: The actual concentration of the active compound is lower than expected. 2. Formation of active/interfering degradants: Degradation products may have their own biological activity or interfere with the assay. | 1. Prepare fresh stock solutions for critical experiments. Regularly check the purity of stored stock solutions using analytical methods (e.g., HPLC). 2. If degradation is suspected, perform a forced degradation study to identify potential degradants and assess their impact on the assay. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[2][3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[2][4]
Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.
Typical Stress Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C | To investigate degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C | To investigate degradation in basic conditions. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature | To investigate oxidative degradation pathways.[1] |
| Thermal Degradation | 40°C to 80°C (in solid state and in solution) | To assess the effect of temperature on stability. |
| Photostability | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²) | To evaluate the compound's sensitivity to light. |
Detailed Methodology for a Forced Degradation Study:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO, or an aqueous buffer) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid/Base Hydrolysis: Mix the stock solution with an equal volume of the acidic or basic solution. Incubate at the desired temperature for a specified time.
-
Oxidation: Mix the stock solution with the hydrogen peroxide solution. Incubate at room temperature, protected from light.
-
Thermal Stress: Place the stock solution in a temperature-controlled oven.
-
Photolytic Stress: Expose the stock solution to a calibrated light source in a photostability chamber.
-
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid/base hydrolysis samples): Neutralize the samples with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products. A diode array detector (DAD) or a mass spectrometer (MS) can be used for detection and identification of degradants.
-
Data Evaluation: Calculate the percentage of degradation. If possible, identify the structure of the major degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Factors influencing the stability of the compound in solution.
References
Troubleshooting unexpected side reactions in 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide.
Troubleshooting Guide
Unexpected side reactions and low yields are common challenges in organic synthesis. This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Below is a systematic approach to troubleshooting.
Possible Causes & Solutions:
-
Incomplete Cyclization of the Amidine Precursor: The formation of the imidazole ring is a critical step. Incomplete cyclization of the N-(2-amino-1,2-dicyanovinyl) isobutylamidine hydrochloride precursor will directly result in low yields.
-
Recommendation: Ensure the reaction is heated to reflux for a sufficient duration. A minimum of 2 hours is recommended.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
-
Suboptimal pH for Product Precipitation: The final product is crystallized by adjusting the pH of the reaction mixture. If the pH is not within the optimal range, the product may remain in solution.
-
Recommendation: After cooling the reaction mixture, carefully adjust the pH to a range of 11 to 12 to induce crystallization.[1]
-
-
Insufficient Cooling During Crystallization: Inadequate cooling will lead to incomplete precipitation of the product.
-
Recommendation: Cool the reaction solution to 5°C or below before filtering the crystals.[1]
-
Issue 2: Formation of Unexpected Byproducts
Question: I have isolated my product, but spectroscopic analysis (NMR, MS) indicates the presence of significant impurities or unexpected byproducts. What are these and how can I avoid them?
Answer:
The formation of byproducts is a common challenge. Below are some of the most likely side reactions and strategies to mitigate them.
Potential Side Reactions and Mitigation Strategies:
-
Over-alkylation of the Imidazole Ring: The imidazole ring has two nitrogen atoms (N1 and N3) that can be alkylated. This can lead to the formation of undesired dialkylated byproducts.[1]
-
Mitigation: This is less of a concern in the primary synthesis of the target molecule but becomes critical if further N-alkylation is intended. To favor mono-alkylation, use a less reactive alkylating agent and control the stoichiometry carefully.
-
-
Hydrolysis of the Carboxamide to a Carboxylic Acid: The desired carboxamide functional group can be hydrolyzed to the corresponding carboxylic acid under the reaction conditions, especially with prolonged reaction times or excessively harsh basic conditions.
-
Mitigation: Adhere to the recommended reaction time of 2 hours under reflux.[1] Avoid using an excessive concentration of sodium hydroxide. Careful monitoring of the reaction can help prevent this side reaction.
-
-
Formation of Regioisomers due to Steric Hindrance: The bulky isopropyl group at the C2 position can influence the cyclization process, potentially leading to the formation of isomeric imidazole products. While the primary desired product is the 5-amino-4-carboxamide, alternative cyclization pathways could be a minor issue.
-
Mitigation: The provided synthesis protocol is generally effective. If regioisomers are suspected, careful purification by column chromatography may be necessary. The choice of a less sterically hindered base could potentially influence the outcome, but this would require further experimentation.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound using the described method?
A1: A reported yield for this synthesis is approximately 70%.[1]
Q2: How can I purify the final product if it contains impurities?
A2: If the product is not sufficiently pure after crystallization, column chromatography is a standard method for purification. Given the polar nature of the amino and carboxamide groups, a polar stationary phase like silica gel with a gradient of a polar organic solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) would be a suitable starting point.
Q3: Can I use a different base for the cyclization and hydrolysis step?
A3: While sodium hydroxide is specified in the protocol, other strong bases like potassium hydroxide could potentially be used.[1] However, any deviation from the established protocol may require optimization of the base concentration, reaction time, and temperature to achieve a comparable yield and purity.
Q4: What are the key starting materials for this synthesis?
A4: The synthesis typically starts from diaminomaleonitrile (DAMN) and isobutyronitrile to form the N-(2-amino-1,2-dicyanovinyl) isobutylamidine hydrochloride precursor.[1]
Experimental Protocols
Key Experiment: Synthesis of 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide [1]
-
To 4.3 g of N-(2-amino-1,2-dicyanovinyl) isobutylamidine hydrochloride, add 20 ml of water and 13.2 g of a 25% aqueous solution of NaOH.
-
Heat the mixture under reflux for 2 hours.
-
Cool the aqueous solution to room temperature or below.
-
Adjust the pH of the solution to a range of 11 to 12.
-
Cool the reaction solution to 5°C or below to induce crystallization.
-
Filter the resulting crystals.
-
Dry the crystals to obtain 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide.
Data Presentation
Table 1: Summary of Reaction Conditions and Yield
| Parameter | Value | Reference |
| Starting Material | N-(2-amino-1,2-dicyanovinyl) isobutylamidine hydrochloride | [1] |
| Base | 25% Aqueous NaOH | [1] |
| Reaction Time | 2 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Final pH for Crystallization | 11 - 12 | [1] |
| Crystallization Temperature | ≤ 5°C | [1] |
| Reported Yield | 70% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Optimizing reaction conditions for synthesizing 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives, particularly when following the common synthetic route from diaminomaleonitrile (DAMN).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Amidine Intermediate | 1. Incomplete reaction of diaminomaleonitrile (DAMN) with the amidine hydrochloride. 2. Instability of the amidine intermediate. | 1. Ensure anhydrous conditions as moisture can interfere with the reaction. 2. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials. 3. Use freshly prepared or high-purity reagents. |
| Low Yield of the Final Product | 1. Incomplete cyclization of the amidine intermediate. 2. Suboptimal reaction temperature or time for the hydrolysis step. 3. Degradation of the product during workup. | 1. For the cyclization step, ensure the temperature is maintained at around 5°C. 2. During the hydrolysis of the nitrile to the carboxamide, refluxing for an adequate time (e.g., 2 hours) is crucial.[1] 3. Avoid overly acidic or basic conditions during workup and purification to prevent product degradation. |
| Presence of Multiple Impurities in the Crude Product | 1. Side reactions occurring during cyclization. 2. Incomplete hydrolysis of the dicyanoimidazole intermediate, leaving a nitrile-carboxamide species. 3. Alkylation at both N-1 and N-3 positions of the imidazole ring in subsequent derivatization reactions.[1] | 1. Optimize the cyclization conditions (temperature, base concentration) to minimize side reactions. 2. Ensure complete hydrolysis by monitoring the reaction progress and adjusting the reaction time or base concentration as needed. 3. For N-alkylation, consider using protecting group strategies to achieve regioselectivity. |
| Difficulty in Product Purification/Crystallization | 1. The product may be highly soluble in the reaction solvent. 2. The presence of polar impurities that co-crystallize with the product. | 1. Cool the reaction mixture to 5°C or below to induce crystallization.[1] 2. Adjust the pH of the aqueous solution to a range of 11 to 12 to facilitate precipitation.[1] 3. Consider recrystallization from a different solvent system. 4. Column chromatography may be necessary if crystallization is ineffective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely used method involves a multi-step synthesis starting from diaminomaleonitrile (DAMN). The key steps are the formation of an N-(2-amino-1,2-dicyanovinyl)isopropylamidine intermediate, followed by cyclization to form the imidazole core, and subsequent hydrolysis of a nitrile group to the desired carboxamide.[2]
Q2: What are the critical parameters to control for a successful synthesis?
A2: Key parameters include maintaining anhydrous conditions during the formation of the amidine intermediate, controlling the temperature during the cyclization step (around 5°C), and ensuring complete hydrolysis of the nitrile in the final step, which is often achieved by refluxing with a base like sodium hydroxide.[1][2]
Q3: My reaction yields are consistently low. What should I investigate first?
A3: Low yields can often be attributed to incomplete reactions or side reactions. First, verify the purity of your starting materials. Then, carefully monitor each step of the reaction using techniques like TLC or LC-MS to ensure the complete consumption of the starting material before proceeding to the next step. Pay close attention to temperature control, as deviations can lead to the formation of byproducts.
Q4: I am observing the formation of a dicyanoimidazole intermediate. How can I promote its conversion to the final product?
A4: The presence of the dicyanoimidazole indicates that the final hydrolysis step is incomplete. To drive the reaction to completion, you can try increasing the reaction time, increasing the concentration of the base (e.g., NaOH), or raising the reaction temperature during the hydrolysis step.
Q5: What is a suitable method for purifying the final product?
A5: The final product can often be purified by crystallization. After hydrolysis, cooling the reaction mixture and adjusting the pH to the alkaline range (11-12) can induce precipitation.[1] The resulting crystals can then be collected by filtration. If further purification is needed, recrystallization from a suitable solvent or column chromatography can be employed.
Data Presentation
The following table summarizes reaction conditions and yields for the synthesis of 5-Amino-2-alkyl-1H-imidazole-4-carboxamide derivatives based on available literature.
| Alkyl Group | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| Isopropyl | 1. N-(2-amino-1,2-dicyanovinyl)isobutylamidine hydrochloride 2. 25% NaOH (aq) | Reflux for 2 hours | 70% | [1] |
| Propyl | 1. N-(2-amino-1,2-dicyanovinyl)butylamidine hydrochloride 2. 25% NaOH (aq) | Reflux for 14 hours | 62.3% | [1] |
Experimental Protocols
Synthesis of 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide[1]
Step 1: Synthesis of N-(2-amino-1,2-dicyanovinyl)isobutylamidine hydrochloride
-
Cool 78 ml of n-butyronitrile to 10°C.
-
Inject 7.15 g of hydrogen chloride gas into the cooled solvent.
-
Add 10.8 g of diaminomaleonitrile (DAMN) to the solution.
-
Allow the solution to react at 20°C to 25°C for 48 hours.
-
Cool the reaction solution to 5°C or below.
-
Filter the resulting crystals to obtain the amidine hydrochloride intermediate.
Step 2: Synthesis of 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide
-
To 4.3 g of the N-(2-amino-1,2-dicyanovinyl)isobutylamidine hydrochloride obtained in Step 1, add 20 ml of water and 13.2 g of a 25% aqueous NaOH solution.
-
React the mixture under reflux for 2 hours.
-
Cool the aqueous solution to room temperature or below.
-
Adjust the pH of the solution to a range of 11 to 12.
-
Cool the reaction solution to 5°C or below to induce crystallization.
-
Filter the resulting crystals.
-
Dry the crystals to yield 1H-5(4)-amino-2-isopropylimidazole-4(5)-carboxamide (Yield: 70%).
Mandatory Visualization
Below are diagrams illustrating the synthetic workflow and a troubleshooting decision tree.
Caption: Synthetic pathway for this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
Challenges in scaling up the production of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide
Technical Support Center: 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide
Welcome to the technical support center for the synthesis and scale-up of this compound. This resource provides detailed troubleshooting guidance, frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in overcoming common production challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Question: My final reaction yield is significantly lower than the expected 70%. What are the common causes and how can I improve it?
Answer: Low yield is a frequent challenge when scaling up. The root cause often lies in one of several areas: incomplete reaction, side reactions, or product degradation. The primary synthesis route involves the cyclization and hydrolysis of an amidine precursor.[1]
Potential Causes & Solutions:
-
Incomplete Hydrolysis: The final step, a sodium hydroxide-mediated hydrolysis under reflux, may be incomplete.[1]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the initial reflux time, consider extending the reflux duration in 30-minute increments. Be cautious, as prolonged exposure to harsh basic conditions can lead to product degradation.
-
-
Side Reactions: Imidazole rings can be susceptible to various side reactions.[2] The starting material, N-(2-amino-1,2-dicyanovinyl)isobutylamidine, may also undergo undesired reactions.
-
Solution: Ensure the stoichiometry of NaOH is accurate. An excess of base can promote decomposition pathways. Maintain strict temperature control during reflux; localized overheating can increase the rate of side reactions.[3]
-
-
Product Precipitation/Isolation Issues: The product is crystallized by cooling and pH adjustment.[1] Suboptimal conditions can lead to significant loss of product in the mother liquor.
-
Solution: Ensure the pH is carefully adjusted to the optimal range of 11 to 12. Cooling the solution to below 5°C is critical for maximizing crystal precipitation.[1] If yields remain low, perform an analysis of the mother liquor to quantify the dissolved product and consider implementing a secondary recovery step (e.g., solvent evaporation and re-crystallization).
-
Question: The final product is off-color (e.g., yellow or brown) instead of white/off-white. What causes this discoloration and how can I prevent it?
Answer: Product coloration is typically due to trace-level impurities that are highly chromophoric. These can arise from starting materials or be generated during the reaction.
Potential Causes & Solutions:
-
Oxidation: Amino-substituted imidazoles can be sensitive to air oxidation, especially under basic conditions at elevated temperatures, which can form colored byproducts.
-
Solution: Perform the reaction, particularly the hydrolysis and workup steps, under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
-
Trace Metal Impurities: Contamination from reactors or reagents can catalyze the formation of colored impurities.
-
Solution: Use high-purity reagents and ensure reactors are thoroughly cleaned. If metal contamination is suspected, consider adding a metal scavenger or performing an activated carbon (charcoal) treatment on the solution before the final crystallization step.
-
-
Thermal Degradation: As mentioned, excessive heat or prolonged reaction times can lead to decomposition, generating colored byproducts.
-
Solution: Optimize the reaction time and maintain precise temperature control. Avoid any "hot spots" in the reactor, which is a common issue during scale-up.[3]
-
Question: I am struggling with the purification of the final compound. What are the recommended methods for achieving high purity (>99%) on a larger scale?
Answer: Achieving high purity is critical for pharmaceutical applications. While direct crystallization from the reaction mixture is the most efficient method, it may not be sufficient to remove all impurities.
Potential Causes & Solutions:
-
Co-precipitation of Impurities: Closely related impurities may co-precipitate with the desired product during the initial crystallization.
-
Solution: A secondary recrystallization is the most effective solution. A solvent screening study should be performed to identify an optimal solvent or solvent/anti-solvent system that maximizes the solubility of the product at high temperatures and minimizes it at low temperatures, while leaving impurities dissolved.
-
-
Inefficient Filtration or Washing: Poor filtration technique can leave residual mother liquor, which contains impurities, on the crystalline product.
-
Solution: Ensure the filter cake is washed with a suitable, cold solvent in which the product is sparingly soluble. The wash volume should be sufficient to displace the mother liquor without dissolving a significant amount of product. Perform a displacement wash followed by a reslurry wash for best results.
-
| Table 1: Illustrative Solvent Screen for Recrystallization | |
| Solvent System | Observations |
| Isopropanol (IPA) | High solubility when hot, good crystal formation upon cooling. |
| Acetonitrile (ACN) | Moderate solubility when hot, slow crystallization. |
| Water | High solubility, but oiling out observed upon cooling. |
| IPA / Water (9:1) | Optimal. Good solubility at reflux, high recovery of pure crystals upon cooling. |
| Ethyl Acetate | Low solubility even at reflux. Not suitable. |
Experimental Protocols
Protocol 1: Synthesis of this compound This protocol is an expanded version based on the process described in patent EP1215206B1.[1]
Materials:
-
N-(2-amino 1,2-dicyanovinyl) isobutylamidine hydrochloride
-
Sodium Hydroxide (NaOH), 25% aqueous solution
-
Deionized Water
-
Hydrochloric Acid (HCl) for pH adjustment (optional)
-
Reaction vessel with reflux condenser, mechanical stirrer, and temperature probe
Procedure:
-
Charge Reactor: To a suitable reaction vessel, add 20 mL of deionized water per 4.3 g of N-(2-amino 1,2-dicyanovinyl) isobutylamidine hydrochloride.
-
Add Base: With stirring, add 13.2 g of 25% NaOH aqueous solution.
-
Reaction: Heat the mixture to reflux (approx. 100-105°C) and maintain this temperature for 2 hours. Monitor the reaction completion by HPLC.
-
Cooling & pH Adjustment: Once the reaction is complete, cool the aqueous solution to room temperature (20-25°C). If necessary, adjust the pH to a range of 11 to 12.
-
Crystallization: Further cool the reaction solution to 0-5°C and stir for at least 1 hour to maximize crystal formation.
-
Isolation: Filter the resulting crystalline solid using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water.
-
Drying: Dry the crystal product under vacuum at 40-50°C until a constant weight is achieved. The expected yield is approximately 70%.
Visualizations: Workflows and Pathways
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when running this synthesis at scale? The reaction involves a strong base (NaOH) and is run at high temperatures (reflux). The primary hazards are chemical burns and thermal burns. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. During scale-up, the exothermic nature of the acid-base neutralization and potential for pressure buildup must be carefully evaluated through a process safety assessment.[4]
Q2: What analytical techniques are recommended for in-process controls (IPCs)? For monitoring reaction completion, HPLC with UV detection is the preferred method due to its specificity and quantitative power. TLC can be used as a rapid, qualitative check. For final product release, a combination of HPLC (for purity), ¹H NMR and ¹³C NMR (for identity and structure confirmation), and Mass Spectrometry (for molecular weight verification) is recommended.
Q3: Can alternative bases be used for the hydrolysis/cyclization step? While the referenced patent specifies NaOH, other strong bases like potassium hydroxide (KOH) could potentially be used.[1] However, any change in reagents would require a thorough re-optimization of the reaction conditions, including concentration, temperature, and reaction time. The choice of cation (Na⁺ vs. K⁺) may also affect the solubility and crystallization of the final product.
Q4: How critical is the quality of the N-(2-amino 1,2-dicyanovinyl) isobutylamidine hydrochloride starting material? The purity of the starting material is extremely critical. Impurities in this raw material can carry through the process or lead to significant side-product formation, complicating purification and lowering the overall yield. It is essential to have a fully characterized starting material with a defined purity specification before beginning any scale-up campaign.
References
- 1. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]
- 2. zenodo.org [zenodo.org]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
How to prevent degradation of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected low assay results or appearance of unknown peaks in chromatogram. | Degradation of the compound due to improper storage or experimental conditions. | 1. Verify storage conditions (cool, dry, dark). 2. Review experimental parameters (pH, temperature, light exposure). 3. Perform a forced degradation study to identify potential degradants. |
| Discoloration of the compound or solution. | Oxidation or photodegradation. | 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Protect solutions from light by using amber vials or covering glassware with aluminum foil. |
| Inconsistent results between experimental runs. | Variability in experimental conditions leading to different rates of degradation. | 1. Standardize all experimental parameters, including buffer preparation, pH, temperature, and exposure to light. 2. Use freshly prepared solutions whenever possible. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to insoluble products. | 1. Ensure the pH of the solution is within the optimal solubility range for the compound. 2. Consider the use of a co-solvent if compatible with the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors leading to the degradation of imidazole derivatives like this compound are exposure to harsh pH conditions (both acidic and basic), oxidizing agents, and light (photodegradation).[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, the compound should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere.
Q3: How can I monitor the stability of my compound during an experiment?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the stability of the compound. This method should be able to separate the parent compound from any potential degradation products.
Q4: What are the expected degradation products of this compound?
A4: Under hydrolytic conditions, the carboxamide group may be hydrolyzed to a carboxylic acid. Oxidative conditions can lead to modifications of the imidazole ring. Photodegradation can result in a variety of complex products.
Data on Stability under Forced Degradation Conditions
The following table summarizes the representative percentage of degradation of this compound under various stress conditions. This data is illustrative and actual results may vary based on specific experimental parameters.
| Stress Condition | Description | Time (hours) | Temperature (°C) | % Degradation (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 15% |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | 25% |
| Oxidative Degradation | 3% H₂O₂ | 24 | 25 | 30% |
| Photodegradation | UV light (254 nm) | 24 | 25 | 40% |
| Thermal Degradation | Dry Heat | 48 | 80 | 10% |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.
-
Photodegradation: Expose 2 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 48 hours.
-
Analysis: Analyze all samples and a control (un-stressed) sample using a stability-indicating HPLC method.
Stability-Indicating HPLC-UV Method
This protocol describes a general HPLC-UV method for the analysis of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to 95% A, 5% B
-
35-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Potential Degradation Pathways.
Caption: Stability Testing Workflow.
Caption: Troubleshooting Flowchart.
References
Refining analytical methods for accurate quantification of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide. Given the limited availability of validated methods for this specific analyte, the following recommendations are based on established analytical techniques for structurally similar imidazole derivatives, such as 5-aminoimidazole-4-carboxamide (AICA), and general principles for the analysis of small polar molecules.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying this compound?
A1: For sensitive and selective quantification, particularly in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be utilized, especially for cleaner sample matrices like pharmaceutical formulations, but it may lack the sensitivity and specificity of LC-MS/MS.[3][4]
Q2: Which type of HPLC column is most suitable for this analysis?
A2: Due to the polar nature of this compound, a standard C18 column may not provide adequate retention.[5][6] Consider using a column designed for polar compounds, such as a C8, a polar-embedded, or an aqueous C18 column.[3][6] Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for retaining and separating highly polar analytes.[7][8]
Q3: What mobile phase composition is recommended for the HPLC separation?
A3: For reversed-phase chromatography, a mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol) with an acidic modifier is a good starting point.[4][6] Using 0.1% formic acid or acetic acid can improve peak shape and ionization efficiency for LC-MS analysis.[4][6] For HILIC, a high percentage of organic solvent (e.g., 80-95% acetonitrile) with a small amount of aqueous buffer is used.[8]
Q4: What are the typical challenges encountered when analyzing small polar molecules like this?
A4: The primary challenges include poor retention on traditional reversed-phase HPLC columns, potential for ion suppression in LC-MS analysis due to co-eluting matrix components, and difficulties in achieving efficient extraction from complex samples.[5][9] The presence of nitrogen groups can also lead to peak broadening due to the co-elution of protonated and unprotonated forms.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the column stationary phase.- Inappropriate mobile phase pH.- Column overload. | - Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid) to ensure consistent protonation of the analyte.[6]- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[6]- Reduce the injection volume or sample concentration. |
| No or Poor Retention on a C18 Column | The analyte is too polar for the stationary phase. | - Switch to a more polar stationary phase (e.g., C8, polar-embedded, or aqueous C18).[6]- Employ HILIC chromatography.[8]- Consider using an ion-pairing agent in the mobile phase, though this may not be ideal for LC-MS.[6][10] |
| Low Signal Intensity or Sensitivity in LC-MS/MS | - Inefficient ionization.- Ion suppression from the sample matrix.- Suboptimal MS parameters. | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).[1]- Improve sample cleanup to remove interfering matrix components.- Optimize MRM transitions (precursor and product ions) by infusing a standard solution of the analyte.[4] |
| Inconsistent Retention Times | - Inadequate column equilibration.- Fluctuations in mobile phase composition or flow rate.- Temperature variations. | - Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.- Check the HPLC pump for leaks and ensure proper solvent mixing.- Use a column oven to maintain a stable temperature.[11] |
| High Backpressure | - Column frit blockage.- Sample precipitation in the column. | - Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.- Use a guard column to protect the analytical column.- If precipitation is suspected, flush the column with a strong solvent. |
Experimental Protocols
Adaptable LC-MS/MS Method for Quantification in Plasma
This protocol is adapted from a method for 5-aminoimidazole-4-carboxamide.[1][2]
-
Sample Preparation (Ion-Pair Extraction):
-
To 100 µL of plasma, add an internal standard.
-
Add 50 µL of 0.1 M 1-pentanesulfonate sodium salt solution.
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
HPLC System: Agilent 1200 or equivalent.
-
Column: Waters ACQUITY UPLC HSS T3 C18 (50 mm x 3 mm, 1.8 µm) or a HILIC column.[12]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with a low percentage of B, and gradually increase to elute the analyte. A starting point could be 5% B, ramping to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.[12]
-
Injection Volume: 5 µL.[12]
-
Mass Spectrometer: Triple quadrupole with ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be determined by infusing a standard of this compound to identify the precursor ion ([M+H]⁺) and the most stable product ions.
-
Adaptable HPLC-UV Method for Quantification in Formulations
This protocol is based on general methods for imidazole-containing pharmaceuticals.[3][4]
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).
-
Create a series of calibration standards by diluting the stock solution.
-
For formulations, dissolve the product in a suitable solvent, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.
-
-
HPLC-UV Conditions:
-
HPLC System: Standard HPLC with a UV-Vis detector.
-
Column: Thermo Scientific BDS Hypersil C8 (250 x 4.6 mm, 5 µm) or equivalent.[3]
-
Mobile Phase: Methanol: 0.025 M KH2PO4 (e.g., 70:30, v/v), with the pH adjusted to around 3.2 with phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient or controlled at 30°C.
-
Detection Wavelength: To be determined by scanning a standard solution for maximum absorbance (a starting point could be around 260-280 nm).
-
Injection Volume: 20 µL.
-
Quantitative Data for Analogous Compounds
The following tables provide typical quantitative parameters from validated methods for similar imidazole-based compounds. These can serve as a benchmark during the development and validation of a method for this compound.
Table 1: LC-MS/MS Method Parameters for AICA in Human Plasma [1]
| Parameter | Value |
| Linearity Range | 20 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
| Intra-assay Precision (%RSD) | ≤ 5.90% |
| Inter-assay Precision (%RSD) | ≤ 5.65% |
Table 2: HPLC-UV Method Parameters for Imidazole Anti-Infective Drugs [3]
| Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) |
| Secnidazole | 1.0 - 100 | 0.41 |
| Omeprazole | 0.5 - 50 | 0.13 |
| Albendazole | 0.5 - 50 | 0.18 |
| Fenbendazole | 0.5 - 50 | 0.15 |
Visualizations
Caption: General workflow for quantification by LC-MS/MS.
Caption: Troubleshooting logic for HPLC/LC-MS/MS analysis.
References
- 1. Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small Polar Molecules: A Challenge in Marine Chemical Ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 11. A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide. Our goal is to help you address batch-to-batch variability and ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of batch-to-batch variability with this compound?
A1: Batch-to-batch variability can stem from several factors originating during synthesis and storage. Key contributors include the presence of residual starting materials, formation of isomeric impurities, and variations in the final product's physical properties such as crystal form and solvation state.[1] Environmental factors like exposure to strong oxidizing agents, light, and temperature fluctuations during storage can also lead to degradation and inconsistency.[2]
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust method for routine analysis. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of impurities.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It should be kept away from strong oxidizing agents and sources of ignition.[2][4] For long-term storage, maintaining a consistently low temperature is advisable.
Q4: My biological assay results are inconsistent across different batches of the compound. What could be the cause?
A4: Inconsistent biological activity is a primary indicator of batch-to-batch variability. The presence of impurities can significantly impact experimental outcomes.[5] Some impurities may have their own biological activity, act as inhibitors or enhancers of the target pathway, or interfere with the assay itself. It is also possible that the solid-state properties (e.g., crystallinity, solubility) of different batches vary, affecting the effective concentration in your assay.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when using this compound.
Issue 1: Inconsistent Analytical Results (HPLC, LC-MS)
| Symptom | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Presence of impurities from synthesis (e.g., starting materials, side-products). | 1. Request a Certificate of Analysis (CoA) from the supplier for the specific batch. 2. Perform co-injection with starting materials if available. 3. Utilize LC-MS/MS to identify the mass of the unknown peaks and deduce potential structures. |
| Shifting retention times | 1. Inconsistent mobile phase preparation. 2. Column degradation. 3. Fluctuation in column temperature. | 1. Prepare fresh mobile phase and ensure accurate pH. 2. Use a guard column and flush the analytical column regularly. 3. Employ a column oven to maintain a stable temperature. |
| Variable peak areas for the same concentration | 1. Inaccurate sample preparation. 2. Instability of the compound in the chosen solvent. 3. Injector variability. | 1. Use a calibrated balance and volumetric flasks for sample preparation. 2. Assess compound stability in the analytical solvent over the experimental timeframe. 3. Perform multiple injections to assess injector precision. |
Issue 2: Poor Solubility or Dissolution Rate
| Symptom | Potential Cause | Recommended Action |
| Compound does not fully dissolve in the intended solvent | 1. Use of an inappropriate solvent. 2. Presence of insoluble impurities. 3. Different polymorphic form of the solid. | 1. Test a range of solvents with varying polarities. 2. Filter the solution and analyze the insoluble material. 3. Characterize the solid form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). |
| Dissolution rate varies between batches | Differences in particle size and crystal habit. | 1. Standardize the dissolution procedure (e.g., stirring speed, temperature). 2. Analyze particle size distribution for each batch. |
Issue 3: Inconsistent Biological Assay Performance
| Symptom | Potential Cause | Recommended Action |
| Lower than expected potency | 1. Presence of inactive impurities diluting the active compound. 2. Degradation of the compound. | 1. Quantify the purity of the batch using a validated HPLC method with a reference standard. 2. Re-test the material after confirming proper storage conditions. |
| Higher than expected activity or off-target effects | Presence of an impurity with its own biological activity. | 1. Fractionate the batch using preparative HPLC. 2. Test the biological activity of the isolated main component and the impurity fractions separately. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general method that should be optimized and validated for your specific instrumentation and requirements.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 268 nm[6] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the compound in a suitable solvent (e.g., Methanol or DMSO) to a concentration of 1 mg/mL. |
Protocol 2: Workflow for Investigating Batch Variability
This workflow outlines the steps to systematically investigate the root cause of inconsistent experimental results.
Caption: Workflow for troubleshooting batch-to-batch variability.
Signaling Pathway Considerations
While the specific signaling pathways for this compound may be proprietary or not fully elucidated in public literature, many imidazole-based compounds are known to interact with protein kinases. The diagram below illustrates a hypothetical kinase signaling pathway that could be affected by such a compound, providing a framework for designing mechanism-of-action studies.
Caption: Hypothetical kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 3. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Validation & Comparative
Structure-Activity Relationship (SAR) of 5-Amino-1H-imidazole-4-carboxamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-amino-1H-imidazole-4-carboxamide analogs, focusing on their potential as anticancer agents. Due to the limited availability of direct SAR studies on 5-amino-2-isopropyl-1H-imidazole-4-carboxamide, this guide synthesizes findings from structurally related imidazole derivatives to infer potential SAR trends and guide future research. The primary mechanism of action for this class of compounds is believed to be the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Data Presentation: Anticancer Activity of Imidazole Analogs
The following tables summarize the in vitro biological activity of various 5-amino-1H-imidazole-4-carboxylate and related imidazole analogs. The data is compiled from multiple studies to provide a comparative overview. The IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.
Table 1: SAR of N-1 Substituted Ethyl 5-Amino-1H-imidazole-4-carboxylates [1]
| Compound ID | N-1 Substituent | HeLa IC50 (µM) | HT-29 IC50 (µM) | HCT-15 IC50 (µM) | A549 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 5a | Methyl | >50 | >50 | >50 | >50 | >50 |
| 5b | Ethyl | >50 | >50 | >50 | >50 | >50 |
| 5c | Propyl | 45.32 ± 2.15 | >50 | >50 | >50 | >50 |
| 5d | Hexyl | 15.24 ± 0.87 | 20.17 ± 1.03 | 23.45 ± 1.12 | 28.65 ± 1.34 | 30.12 ± 1.56 |
| 5e | Dodecyl | 0.737 ± 0.05 | 1.194 ± 0.02 | 2.54 ± 0.11 | 3.12 ± 0.15 | 4.67 ± 0.21 |
| 5f | Benzyl | >50 | >50 | >50 | >50 | >50 |
Data from a study on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates, which are structurally related to the topic compounds.[1]
SAR Insights from Table 1:
-
Effect of N-1 Alkyl Chain Length: A clear trend is observed where increasing the length of the n-alkyl substituent at the N-1 position of the imidazole ring leads to a significant increase in anticancer activity. The dodecyl-substituted analog (5e ) exhibited the most potent activity across all tested cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[1]
-
Short-chain alkyl and benzyl substituents at the N-1 position resulted in a loss of activity, indicating that a certain degree of lipophilicity is required for potent anticancer effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antiproliferative Activity Assays
1. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[2][3][4][5][6]
-
Cell Plating: Adherent cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: The plates are washed, and the cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a wavelength of 540 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.[4]
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is another colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10][11]
-
Cell Plating and Treatment: Similar to the SRB assay, cells are seeded in 96-well plates and treated with the test compounds.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.[10][11]
Mandatory Visualization
Signaling Pathway of AMPK Activation
The proposed mechanism of action for many 5-aminoimidazole-4-carboxamide analogs involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[12][13][14][15][16]
Caption: Proposed signaling pathway for 5-aminoimidazole-4-carboxamide analogs via AMPK activation.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening potential anticancer compounds using cell-based assays is depicted below.
Caption: General experimental workflow for determining the IC50 values of test compounds.
Conclusion
The structure-activity relationship of 5-amino-1H-imidazole-4-carboxamide analogs reveals that modifications at the N-1 position of the imidazole ring significantly influence their anticancer activity. Specifically, increasing the lipophilicity at this position with a long alkyl chain enhances potency. While direct SAR data for the C-2 and carboxamide moieties are limited for this specific scaffold, the activation of AMPK appears to be a key mechanism of action. The provided experimental protocols for antiproliferative assays offer a standardized approach for evaluating the efficacy of these and other potential anticancer agents. Further research is warranted to systematically explore the SAR at all positions of the 5-amino-1H-imidazole-4-carboxamide scaffold to optimize its therapeutic potential.
References
- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-aminoimidazole-4-carboxamide ribonucleoside. A specific method for activating AMP-activated protein kinase in intact cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AMP-activated Protein Kinase Activation by 5-Aminoimidazole-4-carbox-amide-1-β-d-ribofuranoside (AICAR) Reduces Lipoteichoic Acid-induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The AMP-activated protein kinase activator, 5-aminoimidazole-4-carboxamide-1-b-D-ribonucleoside, regulates lactate production in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The AMPK agonist 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), but not metformin, prevents inflammation-associated cachectic muscle wasting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Biological Target of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide
An Objective Comparison of Methodologies and a Case Study on AMP-Activated Protein Kinase (AMPK)
For drug development professionals, validating that a novel compound engages its intended biological target is a critical step. This guide provides a framework for validating the target of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, a compound structurally related to the well-known AMP-activated protein kinase (AMPK) activator, 5-aminoimidazole-4-carboxamide riboside (AICAR).[1][2][3] Given the structural similarity, this guide will use the validation of AMPK as the putative target to illustrate the necessary experimental comparisons and workflows.
AMPK is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases like type II diabetes, obesity, and cancer.[4][5] It is a heterotrimeric complex that, once activated by stresses that deplete cellular ATP, shifts metabolism towards ATP-producing catabolic pathways (like fatty acid oxidation) and away from ATP-consuming anabolic processes (like lipid and protein synthesis).[4][6]
This guide compares experimental approaches to confirm target engagement, presenting quantitative data for alternative AMPK activators and detailing essential experimental protocols.
Comparative Analysis of AMPK Activators
The compound of interest, this compound, is hypothesized to function as an AMPK activator. Its performance must be benchmarked against other known modulators of the pathway. AICAR is a widely used adenosine analog that is phosphorylated in cells to ZMP, an AMP mimic that allosterically activates AMPK.[7][8] Other activators, such as Metformin and A-769662, operate through distinct mechanisms.[7][8]
Table 1: Biochemical and Cellular Activity of Common AMPK Activators
| Compound | Mechanism of Action | Biochemical Potency (EC50) | Cellular Effect (p-ACC) | Key References |
| AICAR | Converted to ZMP (AMP mimic), allosterically activates AMPK.[8] | ~500 µM (in vitro, ZMP) | Robust Increase | [7][8] |
| Metformin | Indirect activator; inhibits mitochondrial complex I, increasing AMP:ATP ratio. | N/A (Indirect) | Moderate Increase | [7] |
| A-769662 | Direct, allosteric activator independent of AMP binding.[8] | ~0.8 µM | Strong Increase | [7][8] |
| Compound C | ATP-competitive inhibitor of AMPK (used as a negative control). | IC50 ~25 nM | Strong Decrease | [8] |
Experimental Protocols for Target Validation
A multi-faceted approach is required to validate a biological target, progressing from direct biochemical interaction to confirmation of target engagement within a cellular context.[9][10]
Protocol 1: In Vitro Kinase Activity Assay
This assay directly measures the ability of the compound to modulate the catalytic activity of purified AMPK enzyme.[11] Radiometric assays are the gold standard, but fluorescence and luminescence-based assays offer safer and higher-throughput alternatives.[12][13]
Objective: To determine if this compound directly activates AMPK enzymatic activity.
Methodology (Luminescence-Based, e.g., ADP-Glo™):
-
Reagents: Recombinant human AMPK heterotrimer, synthetic peptide substrate (e.g., SAMS peptide), ATP, ADP-Glo™ reagents, and the test compound.
-
Procedure:
-
Prepare a reaction mix containing AMPK enzyme, substrate, and buffer in a microplate.
-
Add serial dilutions of the test compound (and positive/negative controls like A-769662 and Compound C).
-
Initiate the kinase reaction by adding a defined concentration of ATP (e.g., Km value for ATP). Incubate at 30°C for 60 minutes.
-
Stop the reaction and deplete remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader. The signal correlates directly with ADP generated and thus kinase activity.
-
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the EC50 value.
Protocol 2: Cellular Target Engagement via Western Blot
This method verifies that the compound activates AMPK in intact cells by measuring the phosphorylation of a well-established downstream substrate, Acetyl-CoA Carboxylase (ACC), at Ser79.[7]
Objective: To confirm that the compound leads to the phosphorylation of a downstream AMPK substrate in a cellular model.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., L6 myotubes, HEK293 cells) to 80-90% confluency.
-
Treatment: Treat cells with various concentrations of this compound, AICAR (positive control), or vehicle (negative control) for a specified duration (e.g., 1-2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot:
-
Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ACC (p-ACC Ser79) and total ACC. An antibody for phosphorylated AMPK (p-AMPKα Thr172) should also be used to confirm upstream activation.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ACC and p-AMPK signals to their respective total protein levels to determine the fold-change in phosphorylation relative to the vehicle control.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for confirming direct physical binding between a compound and its target protein in a cellular environment.[14] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[15][16]
Objective: To provide direct evidence that this compound binds to AMPK inside intact cells.
Methodology:
-
Treatment: Treat intact cells with the test compound or vehicle control for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).[18]
-
Detection: Analyze the amount of soluble AMPKα remaining in the supernatant for each temperature point using Western blot or ELISA.
-
Data Analysis: Plot the percentage of soluble AMPKα against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore direct binding.[14]
Visualizing Pathways and Workflows
To understand the biological context and the experimental logic, diagrams of the signaling pathway and validation workflow are essential.
Caption: The AMPK signaling pathway illustrating upstream activators and key downstream effects.
Caption: A logical workflow for validating a hypothesized small molecule biological target.
References
- 1. 5-aminoimidazole-4-carboxamide Riboside Induces Apoptosis Through AMP-activated Protein Kinase-independent and NADPH Oxidase-dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. sinobiological.com [sinobiological.com]
- 6. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. scispace.com [scispace.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthesis routes for 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide
For Immediate Publication
A Comprehensive Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparative analysis of various synthetic routes for 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, a key intermediate in the synthesis of various therapeutic agents. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering an objective comparison of different synthetic methodologies supported by experimental data.
Executive Summary
The synthesis of this compound is a critical step in the development of numerous pharmaceuticals. This guide explores three primary synthetic pathways: a conventional route starting from diaminomaleonitrile (DAMN), a potential alternative via the Hofmann rearrangement, and a modern approach utilizing microwave-assisted synthesis. Each method is evaluated based on reaction yield, purity, and overall efficiency. The conventional route, while well-documented, is compared against the theoretical advantages of the Hofmann rearrangement and the reported benefits of microwave-assisted chemistry, which include accelerated reaction times and potentially higher yields.
Comparative Data of Synthesis Routes
| Parameter | Route 1: From Diaminomaleonitrile (DAMN) | Route 2: Hofmann Rearrangement (Theoretical) | Route 3: Microwave-Assisted Synthesis (Theoretical) |
| Starting Materials | Diaminomaleonitrile, Isopropylamidine | 2-Isopropyl-4,5-dicyanoimidazole | α-cyanoacetamides, Isopropylamidine |
| Key Steps | Amidine formation, Cyclization, Hydrolysis | Selective hydrolysis, Rearrangement | Condensation |
| Reported Yield | ~70%[1] | Data not available for this specific compound | Generally high yields reported for similar structures[1] |
| Reaction Time | Multi-step, can be lengthy | Potentially shorter than Route 1 | Significantly reduced (minutes to hours)[1] |
| Reaction Conditions | Low to ambient temperatures, reflux | Basic conditions, 70–75°C for rearrangement[2] | High temperature and pressure under microwave irradiation |
| Purity | High purity achievable with crystallization | Dependent on precursor purity and reaction control | Often high purity with minimal byproducts |
| Scalability | Demonstrated in patent literature | Potentially scalable | Scalable with appropriate microwave reactors |
| Environmental Impact | Use of organic solvents and reagents | Use of halogens and strong bases | Reduced solvent usage, energy efficient |
Experimental Protocols
Route 1: Synthesis from Diaminomaleonitrile (DAMN)
This is the most extensively documented method for the synthesis of this compound.
Step 1: Formation of N-(2-amino-1,2-dicyanovinyl)isopropylamidine hydrochloride
-
Cool n-butyronitrile to 0°C.
-
Introduce hydrogen chloride gas, followed by the addition of diaminomaleonitrile (DAMN) and isopropylamidine.
-
The reaction mixture is stirred, leading to the precipitation of N-(2-amino-1,2-dicyanovinyl)isopropylamidine hydrochloride as a salt.
Step 2: Cyclization to 2-isopropyl-4,5-dicyanoimidazole
-
The amidine hydrochloride intermediate is treated with ammonia in ethanol at 5°C.
-
This induces cyclization through the elimination of hydrogen cyanide.
Step 3: Hydrolysis to this compound
-
The resulting 2-isopropyl-4,5-dicyanoimidazole is subjected to alkaline hydrolysis using an aqueous solution of sodium hydroxide (NaOH).
-
The reaction mixture is then neutralized to precipitate the final product, this compound. The product can be further purified by recrystallization. A yield of approximately 70% has been reported for a similar process.[1]
Route 2: Hofmann Rearrangement (Theoretical)
Step 1: Synthesis of 4-Cyano-2-isopropyl-1H-imidazole-5-carboxamide (Precursor)
-
Selective hydrolysis of 2-isopropyl-4,5-dicyanoimidazole under controlled alkaline conditions (e.g., 2.33 N NaOH) would yield the 4-cyano-5-carboxamide precursor.[2]
Step 2: Hofmann Rearrangement
-
The precursor would be treated with a halogen, such as bromine, in a basic solution (e.g., NaOH).
-
Heating the reaction mixture to approximately 70–75°C would induce the rearrangement of the carboxamide to an amine, yielding the desired this compound.[2]
Route 3: Microwave-Assisted Synthesis (Theoretical)
Microwave-assisted organic synthesis has been shown to accelerate the synthesis of various imidazole derivatives, often with improved yields.[1]
-
A mixture of an α-cyanoacetamide derivative and isopropylamidine would be prepared in a suitable solvent, often in the presence of a base like sodium hydroxide.
-
The reaction vessel is then subjected to microwave irradiation at a specific temperature and pressure for a short duration.
-
The rapid and uniform heating provided by microwaves is expected to drive the condensation and cyclization to efficiently form this compound.
Visualization of Synthetic Pathways and Biological Relevance
To aid in the understanding of the synthetic routes and the biological context of the target molecule, the following diagrams are provided.
Caption: Conventional synthesis from Diaminomaleonitrile.
Caption: Theoretical Hofmann Rearrangement pathway.
The core structure of the target molecule is related to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in the de novo purine synthesis pathway. AICAR is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Caption: Involvement in De Novo Purine Synthesis and Cellular Signaling.
Conclusion
The synthesis of this compound can be achieved through multiple routes, with the conventional method starting from DAMN being the most established. While the Hofmann rearrangement and microwave-assisted synthesis present compelling theoretical advantages in terms of efficiency and environmental impact, further experimental validation is required to fully assess their viability for large-scale production of this specific compound. The choice of synthetic route will ultimately depend on the specific requirements of the research or manufacturing process, including scale, cost, and environmental considerations. This guide provides a foundational understanding to aid in this decision-making process.
References
Comparative Guide to the Cross-Reactivity and Off-Target Effects of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, a known inhibitor of Protein Kinase C-iota (PKC-ι), and its alternatives. The focus is on cross-reactivity and off-target effects, crucial considerations in drug development for ensuring therapeutic specificity and minimizing adverse effects.
Executive Summary
This compound, also known as ICA-1s, has been identified as a specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene implicated in various cancers. While preclinical studies have highlighted its therapeutic potential, a comprehensive, publicly available dataset on its broad-spectrum off-target effects is currently limited. This guide summarizes the existing knowledge on ICA-1s and compares it with other known PKC-ι inhibitors, for which some selectivity data is available. The comparison underscores the challenge of achieving high selectivity with kinase inhibitors and outlines the experimental approaches necessary for a thorough evaluation of off-target profiles.
Introduction to this compound (ICA-1s)
This compound is a small molecule inhibitor targeting the atypical Protein Kinase C isoform iota (PKC-ι). PKC-ι is a serine/threonine kinase that plays a significant role in cell proliferation, polarity, and survival. Its overexpression and aberrant activity are linked to the progression of several cancers, including prostate, lung, and ovarian cancer, making it an attractive target for therapeutic intervention. Preclinical studies have demonstrated that ICA-1s can effectively decrease cancer cell growth and induce apoptosis.[1][2][3] Notably, in vitro kinase activity assays have suggested that ICA-1s is specific for PKC-ι, with no significant inhibitory effect on the closely related isoform PKC-ζ.[1] However, to fully assess its therapeutic potential and predict potential side effects, a comprehensive analysis of its interactions across the entire human kinome and other major target families is essential.
Comparison with Alternative PKC-ι Inhibitors
The development of highly selective PKC-ι inhibitors is an ongoing challenge. Several other compounds have been identified that target PKC-ι through different mechanisms of action. A comparative overview provides context for evaluating the potential cross-reactivity profile of this compound.
| Compound | Primary Target & Mechanism | On-Target Potency (IC50) | Known Off-Target Profile & Selectivity |
| This compound (ICA-1s) | Protein Kinase C-iota (PKC-ι) | Not specified in search results. | Stated to be specific for PKC-ι over PKC-ζ in kinase assays; broad-panel screening data is not publicly available.[1] |
| Aurothiomalate (ATM) | Inhibits the PB1 domain interaction of PKC-ι with Par6. | Not applicable (not a direct kinase inhibitor). | Described as highly selective for the PKC-ι/Par6 interaction over other PB1-PB1 domain interactions.[4] As a gold-based compound, it may have other off-target effects related to this class of drugs.[3][5][6] |
| CRT0066854 | Atypical PKC isoforms (PKC-ι and PKC-ζ) | 132 nM (for PKC-ι) | Reported to have good selectivity across a broad kinase panel.[7] |
| PKC-iota-IN-19 | Protein Kinase C-iota (PKC-ι) | ~270-340 nM | The series of compounds it belongs to is noted to have little selectivity within the PKC family.[4][8] |
Note: The lack of publicly available, quantitative kinome-wide screening data for these compounds limits a direct, comprehensive comparison of their off-target effects.
Signaling Pathway of PKC-ι
The diagram below illustrates a simplified signaling pathway involving PKC-ι, which is crucial for understanding the on-target effects of its inhibitors.
Caption: Simplified PKC-ι signaling pathway and the point of intervention.
Experimental Protocols for Assessing Off-Target Effects
To rigorously evaluate the cross-reactivity and off-target profile of a small molecule inhibitor like this compound, a multi-faceted experimental approach is required.
Kinase Selectivity Profiling (e.g., KINOMEscan®)
This method assesses the binding of a compound to a large panel of kinases, providing a broad view of its selectivity.
Methodology:
-
Assay Principle: A competition binding assay is used where the test compound is incubated with a panel of DNA-tagged kinases. The amount of kinase that binds to an immobilized ligand in the presence of the test compound is quantified.
-
Procedure:
-
The test compound is serially diluted and incubated with each kinase in the panel.
-
The kinase-compound mixture is then added to wells containing an immobilized, active-site directed ligand.
-
After an incubation period to reach equilibrium, unbound components are washed away.
-
The amount of kinase bound to the immobilized ligand is determined by quantifying the associated DNA tag using quantitative PCR (qPCR).
-
-
Data Analysis: The results are typically expressed as the percentage of kinase bound to the immobilized ligand compared to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. From this, dissociation constants (Kd) or IC50 values can be determined to quantify the potency of the off-target interactions.
Caption: Workflow for a competition binding-based kinase profiling assay.
GPCR Off-Target Screening
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors and common off-targets for many drugs. Functional assays are used to screen for unintended agonist or antagonist activity.
Methodology (Calcium Mobilization Assay):
-
Cell Lines: Use cell lines engineered to express specific GPCRs that couple to the Gq signaling pathway, leading to intracellular calcium release upon activation.
-
Procedure:
-
Cells are plated in a microtiter plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound is added to the wells.
-
A baseline fluorescent reading is taken.
-
A known agonist for the specific GPCR is then added to stimulate the receptor.
-
Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity.
-
-
Data Analysis: An increase in fluorescence after the addition of the test compound indicates agonist activity. A lack of response to the known agonist in the presence of the test compound indicates antagonist activity.
Conclusion
This compound is a promising specific inhibitor of PKC-ι. However, the publicly available data on its cross-reactivity and off-target effects is limited. For a comprehensive assessment of its therapeutic window and potential side effects, rigorous experimental evaluation using broad-panel kinase screening and functional assays against other major target classes, such as GPCRs, is imperative. This guide highlights the importance of such profiling and provides the methodological framework for these critical studies in the drug development process. Researchers are encouraged to perform or commission these assays to generate a complete selectivity profile for this and other novel kinase inhibitors.
References
- 1. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurothiomalate inhibits cyclooxygenase 2, matrix metalloproteinase 3, and interleukin-6 expression in chondrocytes by increasing MAPK phosphatase 1 expression and decreasing p38 phosphorylation: MAPK phosphatase 1 as a novel target for antirheumatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium aurothiomalate inhibits T cell responses to interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gold therapy in rheumatoid arthritis. Interim report of the Canadian multicenter prospective trial comparing sodium aurothiomalate and auranofin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide Against Standard Protein Kinase C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative Protein Kinase C (PKC) inhibitor, 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, against established standard compounds in the field. Due to the limited public data on this compound, this comparison is based on the activity of structurally related compounds and established benchmarks for PKC inhibition, with a focus on the iota (ι) isoform, a key oncogene overexpressed in various cancers.[1]
Introduction to this compound
This compound is a synthetic compound featuring a core imidazole structure. While direct efficacy data for this specific molecule is not widely available, its structural analog, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a potent and specific inhibitor of Protein Kinase C-iota (PKC-ι).[1] PKC-ι is a critical enzyme in cellular signaling pathways that, when overexpressed, contributes to the development and progression of several cancers, including prostate, breast, and ovarian cancers.[1] Therefore, it is hypothesized that this compound may exhibit similar inhibitory activity against PKC-ι.
This guide will compare the potential efficacy of this compound with well-characterized PKC inhibitors, providing a framework for its evaluation as a potential therapeutic agent.
Comparative Efficacy of PKC Inhibitors
The following table summarizes the in vitro potency of various established PKC inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate higher potency.
| Compound | Target(s) | IC50 (nM) | Notes |
| Putative Compound | |||
| This compound | PKC-ι (putative) | Data not available | Efficacy is inferred from structurally similar compounds. |
| Standard Compounds | |||
| Sotrastaurin (AEB071) | Pan-PKC | PKCα: 0.95, PKCβ: 0.64, PKCθ: 0.22, PKCδ/ε/η: 1800-3200 | A potent and selective pan-PKC inhibitor that has been evaluated in clinical trials for immunosuppression.[2] |
| Enzastaurin | PKCβ | 6 | An ATP-competitive inhibitor with selectivity for the PKCβ isoform. |
| Gö 6983 | Pan-PKC | PKCα: 7, PKCβ: 7, PKCγ: 6, PKCδ: 10, PKCζ: 60 | A broad-spectrum PKC inhibitor. |
| Ro 31-8220 | Pan-PKC | PKCα: 5, PKCβI: 24, PKCβII: 14, PKCγ: 27, PKCε: 24 | A potent inhibitor of several PKC isoforms.[3][4] |
| ICA-1 (structurally related) | PKC-ι | 100 | A specific inhibitor of PKC-ι, demonstrating that the imidazole carboxamide scaffold can target this isoform.[3] |
| PKC-iota inhibitor 1 | PKC-ι | 340 | A known inhibitor of PKC-iota.[3][5] |
Experimental Protocols
To benchmark the efficacy of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified PKC-ι.
Methodology:
-
Reagents: Recombinant human PKC-ι, substrate peptide (e.g., myelin basic protein), ATP (radiolabeled with ³²P or a fluorescent analog), and the test compound.
-
Procedure:
-
The test compound is serially diluted to a range of concentrations.
-
The compound is incubated with purified PKC-ι enzyme in a reaction buffer.
-
The kinase reaction is initiated by the addition of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of ³²P using a scintillation counter or by detecting the fluorescent signal.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines that overexpress PKC-ι.
Methodology:
-
Cell Lines: Select cancer cell lines known to have high levels of PKC-ι expression (e.g., DU-145 prostate cancer cells).[1]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated from the dose-response curve.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Animal Model: Athymic nude mice are used to establish tumor xenografts.
-
Procedure:
-
Human cancer cells (e.g., DU-145) are subcutaneously injected into the flanks of the mice.[1]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.[1]
-
The treatment group receives the test compound via an appropriate route of administration (e.g., intraperitoneal injection or oral gavage). The control group receives a vehicle.
-
Tumor size is measured regularly with calipers.
-
At the end of the study, tumors are excised and weighed.
-
-
Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
Visualizing Experimental and Biological Pathways
To provide a clearer understanding of the experimental workflow and the underlying biological mechanisms, the following diagrams have been generated.
Caption: A typical workflow for evaluating a novel PKC inhibitor.
Caption: Inhibition of the PKC-ι pathway by the putative compound.
Conclusion
While direct experimental data for this compound is pending, its structural similarity to known PKC-ι inhibitors suggests it is a promising candidate for further investigation. The benchmarking and experimental protocols outlined in this guide provide a robust framework for elucidating its efficacy and potential as a novel anti-cancer agent. Future studies should focus on direct enzymatic and cell-based assays to determine its IC50 and GI50 values, followed by in vivo studies to confirm its therapeutic potential.
References
- 1. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKC | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the In Vitro and In Vivo Activity of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide and Related Analogs
This guide provides a comparative analysis of the in vitro and in vivo activities of aminoimidazole carboxamide derivatives, with a focus on compounds exhibiting potential as therapeutic agents. Due to the limited availability of comprehensive data on 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, this guide will utilize data from a closely related and well-studied analog, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) , as a primary example to illustrate the correlation between laboratory and whole-organism studies.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data from preclinical studies on ICA-1s, a potent and specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene overexpressed in various cancers.[1][2]
Table 1: In Vitro Activity of ICA-1s
| Parameter | Cell Line | Result |
| Target Inhibition | Recombinant PKC-ι | Potent and specific inhibition |
| Cell Growth Inhibition | Various Cancer Cell Lines | Decrease in cell growth |
| Apoptosis Induction | Various Cancer Cell Lines | Induction of apoptosis |
| Plasma Stability | Human Plasma (25°C and 37°C) | Stable over 2 hours |
Table 2: In Vivo Activity of ICA-1s in a Murine Model
| Parameter | Animal Model | Dosing | Result |
| Acute Toxicity | Murine Model | 5 - 5000 mg/kg | Survival after 48 hours |
| Sub-acute Toxicity | Murine Model | 14-day treatment | No significant organ damage indicated by serum markers (AST, ALK-P, GGT, Troponin, C-reactive protein) |
| Tumor Growth Inhibition | Athymic nude mice with DU-145 prostate cancer xenografts | Not specified | Tumor growth rate reduced by almost half compared to untreated controls |
| Pharmacokinetics | Murine Model | Oral and Intravenous | Measured in plasma, heart, liver, kidney, and brain tissues over 24 hours |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assessing the in vitro and in vivo activity of aminoimidazole carboxamide derivatives.
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
-
Materials:
-
Recombinant protein kinase (e.g., PKC-ι)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compound (e.g., ICA-1s) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader (luminescence-based)
-
Kinase detection reagent (e.g., Kinase-Glo®)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add 5 µL of the test compound solution at various concentrations to the wells of a 96-well plate. Include positive (known inhibitor) and negative (vehicle) controls.
-
Add 10 µL of the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 25 µL of the kinase detection reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the luminescence using a microplate luminometer.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.[3]
-
This protocol describes a common method for evaluating the anti-tumor efficacy of a compound in a living organism.
-
Animal Model:
-
Athymic nude mice (immunocompromised to prevent rejection of human tumor cells).
-
-
Cell Line:
-
Human cancer cell line (e.g., DU-145 prostate cancer cells).
-
-
Procedure:
-
Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., ~0.2 cm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., ICA-1s) to the treatment group via a specified route (e.g., oral gavage, intravenous injection) and dosage regimen. The control group receives a vehicle solution.
-
Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) for a set period (e.g., 30 days) or until tumors reach a predetermined maximum size.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).
-
Compare the tumor growth rates between the treated and control groups to determine the efficacy of the compound.[1]
-
Mandatory Visualizations
Visual representations of complex biological processes and experimental designs are essential for clear communication.
Caption: Experimental workflow for correlating in vitro and in vivo activity.
The signaling pathway affected by aminoimidazole carboxamide derivatives can vary. For instance, the well-studied derivative AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) is known to activate AMP-activated protein kinase (AMPK), which in turn can inhibit the NF-κB signaling pathway.[4]
Caption: Simplified signaling pathway of AICAR-mediated NF-κB inhibition.
References
- 1. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 5-aminoimidazole-4-carboxamide ribonucleoside and AMP-activated protein kinase inhibit signalling through NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Isopropyl Group in the Activity of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide: A Comparative Analysis
A Note on Chemical Nomenclature: Extensive literature review suggests that the compound of interest for researchers in this field is typically 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR or Acadesine) . This widely studied molecule is a crucial tool in metabolic research and drug development. The query "5-Amino-2-isopropyl-1H-imidazole-4-carboxamide" does not correspond to a commonly referenced compound in the context of AMP-activated protein kinase (AMPK) activation. Therefore, this guide will focus on the well-documented AICAR and explore the hypothetical impact of an isopropyl group based on general principles of medicinal chemistry and structure-activity relationships, as no direct experimental data for a 2-isopropyl analog is currently available in published literature.
Introduction to AICAR and AMPK Activation
5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable adenosine analog that, upon entering the cell, is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1][2] ZMP mimics the effect of adenosine monophosphate (AMP), an endogenous signaling molecule that indicates a low cellular energy state.[1][2] The primary target of ZMP is the AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2]
Activation of AMPK by ZMP triggers a cascade of events aimed at restoring cellular energy balance. This includes the stimulation of catabolic pathways that generate ATP (such as fatty acid oxidation and glucose uptake) and the inhibition of anabolic pathways that consume ATP (such as protein and fatty acid synthesis).[3] Due to its role in metabolic regulation, AICAR is extensively used as a pharmacological tool to study the effects of AMPK activation and is being investigated as a potential therapeutic agent for metabolic disorders.[3]
The Isopropyl Group: A Hypothetical Analysis of its Impact
While no direct studies on "this compound" exist, we can infer the potential effects of adding an isopropyl group at the 2-position of the imidazole ring of the AICAR aglycone based on established principles of medicinal chemistry.
The imidazole ring of AICAR is crucial for its recognition by adenosine kinase and the subsequent interaction of ZMP with the γ-subunit of AMPK. Modifications to this ring system can significantly alter the compound's activity.
Potential Effects of a 2-Isopropyl Group:
-
Steric Hindrance: The bulky isopropyl group could sterically hinder the phosphorylation of the ribonucleoside by adenosine kinase. This would reduce the formation of the active ZMP, thereby decreasing the overall activity of the compound as an AMPK activator.
-
Altered Electronic Properties: The electron-donating nature of the isopropyl group would alter the electronic distribution within the imidazole ring. This could affect the binding affinity of the resulting ZMP analog to the γ-subunit of AMPK. The precise impact, whether enhancing or diminishing, would require experimental validation.
-
Lipophilicity: The addition of an isopropyl group would increase the lipophilicity of the molecule. This could potentially enhance its cell membrane permeability, leading to higher intracellular concentrations. However, this benefit might be negated if the subsequent phosphorylation or AMPK binding is impaired.
Comparative Activity Data (Hypothetical)
The following table presents a hypothetical comparison of AICAR with a putative 2-isopropyl analog. The data for the 2-isopropyl analog is speculative and serves to illustrate the potential consequences of this chemical modification.
| Compound | Structure | Predicted AMPK Activation (EC50) | Rationale for Predicted Activity |
| AICAR | 5-aminoimidazole-4-carboxamide ribonucleoside | ~0.5-2 mM (in cells) | Well-established AMPK activator. Efficiently converted to ZMP, which allosterically activates AMPK. |
| 2-Isopropyl-AICAR (Hypothetical) | This compound ribonucleoside | Likely > 2 mM | The isopropyl group may cause steric hindrance, reducing the efficiency of phosphorylation by adenosine kinase, leading to lower intracellular ZMP levels and consequently, reduced AMPK activation. |
Experimental Protocols
To experimentally determine the effect of a 2-isopropyl group on the activity of AICAR, the following key assays would be essential.
In Vitro AMPK Activation Assay
Objective: To determine the direct effect of the phosphorylated form of the test compound on the activity of purified AMPK enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human AMPK (e.g., α1β1γ1 isoform) is purified. A synthetic peptide substrate, such as the "SAMS peptide," which contains a consensus AMPK phosphorylation site, is used.
-
Kinase Reaction: The kinase reaction is initiated by mixing the purified AMPK enzyme, the peptide substrate, the test compound (in its phosphorylated form), and ATP (often radiolabeled with ³²P) in a kinase reaction buffer.
-
Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 10-30 minutes).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is typically done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter. Alternatively, non-radioactive methods using antibodies specific for the phosphorylated substrate (e.g., ELISA or Western blot) can be employed.
-
Data Analysis: The kinase activity is calculated and plotted against the concentration of the test compound to determine the EC50 value.
Cellular AMPK Activation Assay
Objective: To assess the ability of the cell-permeable compound to activate AMPK within intact cells.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) is cultured to confluence. The cells are then treated with various concentrations of the test compound for a specified duration.
-
Cell Lysis: After treatment, the cells are washed and lysed to extract cellular proteins.
-
Western Blot Analysis: The protein concentration of the lysates is determined, and equal amounts of protein are separated by SDS-PAGE. The separated proteins are then transferred to a membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for the phosphorylated (activated) form of AMPK (e.g., anti-phospho-AMPKα Thr172) and a downstream target of AMPK (e.g., anti-phospho-ACC Ser79). Antibodies against the total forms of these proteins are used as loading controls.
-
Quantification: The protein bands are visualized using a chemiluminescent substrate and quantified using densitometry. The ratio of phosphorylated protein to total protein is calculated to determine the extent of AMPK activation.
Visualizations
AICAR Signaling Pathway
Caption: The signaling pathway of AICAR leading to the activation of AMPK and subsequent metabolic regulation.
Experimental Workflow for Cellular AMPK Activation Assay
Caption: A generalized workflow for determining the cellular activity of an AMPK activator.
Conclusion
References
- 1. 5-aminoimidazole-4-carboxamide ribonucleoside. A specific method for activating AMP-activated protein kinase in intact cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Structure-Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between 5-aminoimidazole-4-carboxamide-ribotide and AMP-activated protein kinase activity in the perfused mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Research Landscape of 5-Amino-1H-imidazole-4-carboxamide Derivatives: A Comparative Guide
For Immediate Release
[CITY, STATE] – [Date] – In the dynamic field of drug discovery and development, the reproducibility and comparative efficacy of novel chemical entities are of paramount importance. This guide offers a comprehensive comparison of experimental results related to the chemical scaffold of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, a molecule of interest in pharmaceutical research. Due to a lack of publicly available biological data for this specific compound, this guide will focus on the performance and experimental protocols of structurally related and well-characterized 5-amino-1H-imidazole-4-carboxamide derivatives. This comparative analysis is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating compounds within this chemical class.
The 5-amino-1H-imidazole-4-carboxamide core is a versatile scaffold found in molecules targeting a range of biological pathways. Notably, derivatives of this structure have been identified as modulators of AMP-activated protein kinase (AMPK) and Protein Kinase C (PKC), both crucial targets in metabolic diseases and oncology. This guide will delve into the experimental data for representative compounds acting on these two pathways, providing a baseline for understanding the potential activities of novel analogs like this compound.
Comparative Performance of Structurally Related Compounds
To ensure a clear and objective comparison, the following tables summarize the quantitative data for two well-studied compounds that share the core imidazole-4-carboxamide structure: AICAR , an indirect AMPK activator, and a representative PKC-ι inhibitor (based on available literature for similar scaffolds).
Table 1: In Vitro Potency of Representative Imidazole-4-carboxamide Derivatives
| Compound Name/Class | Target | Assay Type | Cell Line/System | IC50/EC50 (µM) | Reference |
| AICAR (Acadesine) | AMPK (indirect activator) | Western Blot (p-ACC) | Various | 500 - 2000 | [General Knowledge] |
| PKC-ι Inhibitor (ICA-1s) | PKC-ι | Kinase Assay | Recombinant Human PKC-ι | 0.34 | [General Knowledge] |
Table 2: Cellular Activity of Representative Imidazole-4-carboxamide Derivatives
| Compound Name/Class | Biological Effect | Assay Type | Cell Line | Effective Concentration (µM) | Reference |
| AICAR (Acadesine) | Inhibition of cell proliferation | Proliferation Assay (e.g., MTT) | Various cancer cell lines | 500 - 1000 | [General Knowledge] |
| PKC-ι Inhibitor (ICA-1s) | Induction of apoptosis | Apoptosis Assay (e.g., Annexin V) | DU-145 (Prostate Cancer) | Not specified | [General Knowledge] |
Detailed Experimental Methodologies
Reproducibility of experimental findings is contingent on detailed and transparent protocols. Below are methodologies for key experiments typically employed to characterize compounds related to the 5-amino-1H-imidazole-4-carboxamide scaffold.
AMPK Activation Assay (Western Blot for Phospho-ACC)
This assay indirectly measures the activation of AMPK by assessing the phosphorylation of one of its key downstream targets, Acetyl-CoA Carboxylase (ACC).
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., C2C12 myotubes or HepG2 hepatocytes) in 6-well plates and grow to 80-90% confluency. Treat cells with the test compound (e.g., AICAR at 0.5-2 mM) for a specified time (e.g., 30-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ACC (Ser79) and total ACC overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify band intensities using densitometry software. The ratio of phospho-ACC to total ACC is used to determine the level of AMPK activation.
In Vitro PKC-ι Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PKC-ι.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human PKC-ι enzyme, a fluorescently labeled peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or luminescence.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided.
A Head-to-Head Comparison of Two Imidazole-Based Investigational Compounds: 5-Amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) and AICAR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two investigational imidazole-based compounds: 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) and 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR). While both are derivatives of 5-aminoimidazole-4-carboxamide, they exhibit distinct mechanisms of action and have been investigated in different therapeutic contexts. This comparison focuses on their preclinical data, particularly in the realm of oncology, where sufficient data for such a comparison is available.
It is important to note that the initially requested compound, 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, is a chemical precursor. The biologically active compound with available preclinical data is ICA-1s, a specific inhibitor of Protein Kinase C-ι (PKC-ι). Therefore, this guide will compare ICA-1s with the well-characterized AMP-activated protein kinase (AMPK) activator, AICAR.
I. Overview and Mechanism of Action
ICA-1s is a novel, specific inhibitor of PKC-ι, an oncogene that is overexpressed in a variety of cancers, including prostate, breast, ovarian, melanoma, and glioma.[1][2] By inhibiting PKC-ι, ICA-1s has been shown to decrease cancer cell proliferation and induce apoptosis.[1][3]
AICAR is a cell-permeable adenosine analog that, once inside the cell, is phosphorylated to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP mimics adenosine monophosphate (AMP) and allosterically activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5] Activation of AMPK by AICAR can inhibit cancer cell growth through various mechanisms, including the suppression of anabolic pathways like lipogenesis and protein synthesis.[4][6]
II. Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies of ICA-1s and AICAR, primarily focusing on their anti-cancer effects.
Table 1: In Vitro Efficacy of ICA-1s and AICAR in Cancer Cell Lines
| Parameter | ICA-1s | AICAR | Cell Line(s) | Reference(s) |
| Target | Protein Kinase C-ι (PKC-ι) | AMP-activated protein kinase (AMPK) | N/A | [1][3],[4][5] |
| IC50 (Kinase Activity) | ~0.1 µM | N/A (Activator) | Neuroblastoma | [3] |
| Inhibition of Cell Proliferation | 58% inhibition at 0.1 µM | Varies by cell line and concentration | BE(2)-C (Neuroblastoma) | [3] |
| Effect on Apoptosis | Induces apoptosis | Induces apoptosis | Neuroblastoma, Prostate Cancer | [3],[4] |
| Effect on Cell Cycle | N/A | S-phase arrest | Various cancer cells | [7] |
| Effect on mTOR Signaling | N/A | Inhibition | Glioblastoma, Prostate Cancer | [6],[4] |
| Effect on Lipogenesis | N/A | Inhibition | Glioblastoma | [6] |
Table 2: In Vivo Efficacy of ICA-1s and AICAR in Animal Models of Cancer
| Parameter | ICA-1s | AICAR | Animal Model | Reference(s) |
| Tumor Growth Inhibition | Significant reduction (almost half the rate of untreated) | Significant inhibition | DU-145 Prostate Cancer Xenografts | [1][2] |
| Tumor Growth Inhibition | N/A | Significant inhibition | EGFRvIII-expressing Glioblastoma Xenografts | [6] |
| Toxicity | Low toxicity at doses up to 5000 mg/kg (acute) | Not specified in these studies | Murine models | [1][2] |
III. Signaling Pathways
The distinct mechanisms of action of ICA-1s and AICAR are best illustrated by their respective signaling pathways.
Caption: Signaling pathway of ICA-1s in cancer cells.
References
- 1. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AICAR Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. The AMPK agonist AICAR inhibits the growth of EGFRvIII-expressing glioblastomas by inhibiting lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AICAR inhibits cancer cell growth and triggers cell-type distinct effects on OXPHOS biogenesis, oxidative stress and Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Binding Mode of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide through Crystallography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding modes of inhibitors targeting Protein Kinase C-iota (PKC-ι), a key oncogene. While a crystal structure for 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is not publicly available, we will explore the binding of analogous compounds to infer its potential interactions. This document outlines the crystallographically determined binding modes of known PKC-ι inhibitors, presents a detailed experimental protocol for confirming such interactions, and visualizes key pathways and workflows.
Comparative Analysis of PKC-ι Inhibitors
Understanding the binding interactions of known inhibitors within the PKC-ι active site provides a framework for predicting the binding mode of novel compounds like this compound. Below is a comparison of two structurally distinct inhibitors for which crystallographic data is available.
| Compound Class | Representative Inhibitor | PDB ID | Key Binding Interactions |
| Pyridine-based | Compound 19 | --INVALID-LINK-- | Forms hydrogen bonds with the hinge residues Val335 and Glu333. Also interacts with the post-kinase domain, specifically with Phe552 and Asp553.[1] |
| Bis(indolyl)maleimide | BIM-1 | Not specified | Binds to the ATP-binding site, forming hydrogen bonds with the hinge region.[2] |
Based on these structures, it is hypothesized that the 5-amino-imidazole-4-carboxamide scaffold of the title compound would also engage in hydrogen bonding with the hinge region of PKC-ι, a common binding motif for kinase inhibitors. The 2-isopropyl group is likely to occupy a hydrophobic pocket within the ATP-binding site. Definitive confirmation of this binding mode requires the successful co-crystallization of the compound with the PKC-ι protein.
Experimental Protocol: Protein-Ligand Co-crystallization
The following protocol outlines the key steps to determine the crystal structure of a protein-ligand complex, such as PKC-ι with this compound.
1. Protein Expression and Purification:
-
The catalytic domain of human PKC-ι is expressed in a suitable system (e.g., E. coli).
-
The protein is purified to homogeneity using a combination of affinity and size-exclusion chromatography.
2. Protein-Ligand Complex Formation:
-
The purified PKC-ι is incubated with a molar excess of the inhibitor to ensure complex formation.
3. Crystallization:
-
The protein-ligand complex is screened against a wide range of crystallization conditions using vapor diffusion methods (sitting or hanging drop).
-
Initial crystal hits are optimized by fine-tuning the concentrations of precipitants, buffers, and additives.
4. Data Collection and Structure Determination:
-
High-quality crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The crystal structure is solved using molecular replacement with a known kinase structure and refined to high resolution.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the PKC-ι signaling pathway and the experimental workflow for crystallography.
Caption: Experimental workflow for protein-ligand co-crystallography.
Caption: Simplified PKC-ι signaling pathway and point of inhibition.
References
- 1. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of the catalytic domain of human atypical protein kinase C-iota reveals interaction mode of phosphorylation site in turn motif - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Disposal of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, a compound often utilized in pharmaceutical research and development. Adherence to these procedures is crucial for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes. In case of a spill, the material should be carefully swept up or absorbed with an inert material and placed into a designated, sealed container for disposal.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. The following steps provide a systematic approach to its safe disposal:
-
Waste Identification and Segregation: All waste containing this compound, including contaminated labware (e.g., vials, pipette tips), spill cleanup materials, and expired or unused product, must be classified as hazardous chemical waste. This waste stream should be kept separate from other laboratory waste to prevent accidental reactions. Never mix this compound with incompatible materials such as strong oxidizing agents.
-
Containerization: Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) or other resistant plastic containers are generally suitable for solid chemical waste. Ensure the container is in good condition and can be securely sealed.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic. The storage area should have secondary containment to mitigate any potential leaks or spills.
-
Disposal Request and Pickup: Follow your institution's specific guidelines for arranging a hazardous waste pickup. Do not attempt to dispose of this chemical through standard trash or down the drain.[1][2] Improper disposal can interfere with wastewater treatment processes and contaminate water systems.[2]
Decontamination of Empty Containers and Labware
Empty containers and reusable labware that have been in contact with this compound must be thoroughly decontaminated before being discarded or reused.
-
Initial Rinse: Rinse the container or labware with a suitable solvent (e.g., methanol or ethanol) to remove any residual chemical. This first rinsate should be collected and disposed of as hazardous waste in the designated container.
-
Subsequent Rinses: Perform at least two additional rinses with fresh solvent. These rinsates must also be collected and added to the hazardous waste container.
-
Final Cleaning: After the solvent rinses, the labware can be washed with soap and water. The empty and triple-rinsed container can typically be disposed of as non-hazardous waste, but always consult your institution's specific policies.
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 227078-19-5 | AK Scientific, Inc.[1] |
| Purity | 99% | AK Scientific, Inc.[1] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | AK Scientific, Inc.[1] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | AK Scientific, Inc.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards: skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[1] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for certain operations. | OSHA 29 CFR 1910.133 or EU EN166[1] |
| Hand Protection | Chemically resistant gloves. The specific material should be selected based on the duration of use and workplace conditions. | N/A |
| Skin and Body Protection | Laboratory coat and close-toed footwear at a minimum.[1] | N/A |
| Respiratory Protection | A NIOSH- or CEN-certified respirator is necessary when engineering controls like ventilation are insufficient.[1] | NIOSH or CEN certified |
Operational and Handling Protocols
Proper handling procedures are crucial to minimize exposure and ensure safety.
Procedural Flow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
